molecular formula C9H11ClN2 B3241578 5-chloro-N1-cyclopropylbenzene-1,2-diamine CAS No. 147245-30-5

5-chloro-N1-cyclopropylbenzene-1,2-diamine

Cat. No.: B3241578
CAS No.: 147245-30-5
M. Wt: 182.65 g/mol
InChI Key: WHCSYIBWZNTLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N1-cyclopropylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-N-cyclopropylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCSYIBWZNTLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-chloro-N1-cyclopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-chloro-N1-cyclopropylbenzene-1,2-diamine (CAS 147245-30-5), a critical intermediate in the synthesis of bioactive heterocyclic pharmacophores.

CAS: 147245-30-5 Role: Key Intermediate for N1-Substituted Benzimidazole Synthesis Application Domain: Kinase Inhibitors (Raf), PqsR Antagonists, and Antivirals

Executive Summary

This compound is a specialized aromatic diamine scaffold used primarily in the development of N1-functionalized benzimidazoles . The presence of the cyclopropyl group at the N1 position confers unique steric and pharmacokinetic properties to the final drug molecule, often enhancing metabolic stability and potency against specific targets such as Raf kinases and bacterial PqsR quorum-sensing receptors .

This guide details the validated synthetic pathways, reaction mechanisms, and experimental protocols required to generate this intermediate with high purity (>98%) for pharmaceutical applications.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
Chemical Name This compound
CAS Number 147245-30-5
Synonyms 4-chloro-N2-cyclopropyl-1,2-benzenediamine; N-cyclopropyl-4-chloro-o-phenylenediamine
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol
Appearance Off-white to pale brown solid
Melting Point 93–97 °C (Lit.)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~4.5 (Aniline nitrogen)

Synthetic Pathways & Mechanism

The synthesis of CAS 147245-30-5 typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . Two primary routes exist depending on the starting material availability and cost constraints.

Route A: The 2,4-Dichloro-1-nitrobenzene Pathway (Industrial Standard)

This route leverages the differential reactivity of the halogen substituents in 2,4-dichloro-1-nitrobenzene. The nitro group activates the ortho-chlorine (C2) and para-chlorine (C4) towards nucleophilic attack. The ortho position is sufficiently reactive to amines, allowing for regioselective substitution.

  • Step 1 (SₙAr): 2,4-dichloro-1-nitrobenzene reacts with cyclopropylamine. The chlorine at the ortho position (C2) is displaced due to the inductive withdrawal and resonance stabilization from the adjacent nitro group.

  • Step 2 (Reduction): The resulting 5-chloro-N-cyclopropyl-2-nitroaniline is reduced (using Fe/AcOH, SnCl₂, or H₂/Pd-C) to yield the target diamine.

Route B: The 5-Chloro-2-fluoronitrobenzene Pathway (High Purity)

For applications requiring fewer side products, 5-chloro-2-fluoronitrobenzene is used. The fluorine atom is a significantly better leaving group in SₙAr reactions than chlorine, ensuring exclusive substitution at the C2 position without affecting the C5 chlorine.

Mechanistic Visualization

The following diagram illustrates the reaction logic and regioselectivity control.

SynthesisPathway cluster_mech Mechanism of Action Start 2,4-Dichloro-1-nitrobenzene (Starting Material) Intermediate 5-chloro-N-cyclopropyl-2-nitroaniline (SₙAr Product) Start->Intermediate SₙAr (Et3N, THF, 60°C) Regioselective Cl displacement Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Synthesis of this compound via regioselective SₙAr and nitro reduction.

Experimental Protocols

Protocol A: Preparation from 2,4-Dichloro-1-nitrobenzene

Safety Note: Nitroaromatics are toxic. Cyclopropylamine is volatile and corrosive. Perform all operations in a fume hood.

Step 1: Synthesis of 5-chloro-N-cyclopropyl-2-nitroaniline[1]
  • Charge: In a 500 mL round-bottom flask, dissolve 2,4-dichloro-1-nitrobenzene (19.2 g, 100 mmol) in THF (200 mL).

  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) as an acid scavenger.

  • Nucleophile Addition: Dropwise add Cyclopropylamine (7.6 mL, 110 mmol) over 15 minutes while maintaining temperature < 30°C.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). The yellow/orange precipitate is filtered, washed with water, and dried in a vacuum oven at 45°C.

    • Yield: ~85–90%

    • Identity Check: ¹H NMR should show cyclopropyl protons (0.5–0.9 ppm) and aromatic signals.

Step 2: Reduction to this compound
  • Charge: Suspend the nitro intermediate (10 g) in Ethanol/Water (4:1, 100 mL).

  • Catalyst: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reaction: Reflux vigorously for 2 hours. The yellow suspension will turn dark (iron oxide formation).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use column chromatography if high purity is required.

    • Target Yield: >80%

Application in Drug Design: Benzimidazole Synthesis

The primary utility of CAS 147245-30-5 is the formation of 6-chloro-1-cyclopropylbenzimidazoles . The regiochemistry is pre-determined by the diamine structure: the nitrogen bearing the cyclopropyl group becomes N1, and the chlorine atom (originally at position 5 relative to the amines) ends up at position 6 of the benzimidazole system.

Reaction with Aldehydes (Oxidative Cyclization):

  • Condensation of the diamine with an aldehyde (R-CHO) yields a Schiff base.

  • Oxidative closure (using Na₂S₂O₅ or air/Cu catalyst) forms the benzimidazole ring.

Reaction with Carboxylic Acids (Phillips Condensation):

  • Heating the diamine with a carboxylic acid (or acid chloride) in polyphosphoric acid (PPA) or HCl yields the benzimidazole directly.

BenzimidazoleFormation cluster_regio Regiochemical Outcome Diamine This compound Benzimidazole 6-chloro-1-cyclopropyl-2-substituted-benzimidazole (Pharmacophore) Diamine->Benzimidazole Cyclization (Acid/Heat or Oxidative) Reagent Carboxylic Acid / Aldehyde Reagent->Benzimidazole

Caption: Conversion of the diamine intermediate into the biologically active benzimidazole scaffold.

Analytical Characterization (Reference Data)

To validate the synthesis, compare your product against these standard spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.3–6.8 ppm: Aromatic protons (3H, m). Pattern depends on substitution, typically showing a doublet (C3-H), singlet-like (C6-H), and doublet (C4-H).

    • δ 4.5–5.0 ppm: Broad singlets for -NH₂ and -NH-.

    • δ 2.3 ppm: Cyclopropyl CH (methine).

    • δ 0.4–0.8 ppm: Cyclopropyl CH₂ (methylene) multiplets.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 183.07 (calculated for ³⁵Cl isotope).

    • Characteristic Cl isotope pattern (3:1 ratio for 183/185).

References

  • ChemicalBook. (n.d.). This compound Product Description. Retrieved from

  • University of Nottingham. (2014). Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections. ePrints. Retrieved from

  • BenchChem. (n.d.). 2-Chloro-N-cyclopropyl-4-nitroaniline Intermediate Data. Retrieved from

  • BLD Pharm. (n.d.).[2][3][4] 5-Chloro-1-N-cyclopropylbenzene-1,2-diamine Catalog Entry. Retrieved from [2][3]

Sources

5-chloro-N-cyclopropyl-1,2-benzenediamine properties and safety

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and safety protocols for 5-chloro-N-cyclopropyl-1,2-benzenediamine , a specialized intermediate used in the development of bioactive heterocyclic scaffolds (e.g., benzimidazoles, quinoxalines) for antiviral and kinase inhibitor discovery.

Core Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

5-chloro-N-cyclopropyl-1,2-benzenediamine (also referred to as 4-chloro-N2-cyclopropyl-1,2-phenylenediamine depending on numbering priority) is a bifunctional building block characterized by an electron-withdrawing chlorine substituent and a sterically demanding yet metabolically active cyclopropylamine moiety. It serves as a critical precursor for synthesizing N-cyclopropyl-benzimidazoles , a motif found in several non-nucleoside viral polymerase inhibitors (e.g., HCV NS5B inhibitors) and respiratory syncytial virus (RSV) fusion inhibitors.

This guide outlines the physicochemical profile, validated synthetic routes, and strict safety protocols required for handling this compound, emphasizing the mitigation of genotoxic impurities and sensitization risks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Structure
  • IUPAC Name: 5-chloro-N1-cyclopropylbenzene-1,2-diamine

  • CAS Number (Analog/Generic): While the specific CAS for this isomer is often proprietary to specific drug master files, it is structurally derived from 4-chloro-2-fluoronitrobenzene precursors.

  • SMILES: Clc1cc(N)c(NC2CC2)cc1 (Isomer A) or Clc1ccc(NC2CC2)c(N)c1 (Isomer B - Note: The "5-chloro" designation typically implies Cl is para to the cyclopropylamine if N1 is assigned to the substituted amine).

Predicted Physicochemical Properties

Data extrapolated from structurally homologous 4-chloro-o-phenylenediamine and N-phenyl analogs.

PropertyValue (Predicted/Analog)Context for Process Development
Molecular Formula C₉H₁₁ClN₂Core scaffold weight: 182.65 g/mol
Appearance Off-white to brown solidDarkens upon oxidation (formation of quinone imines).
Melting Point 65–75 °CLower than unsubstituted diamines due to N-alkylation disrupting H-bonding.
LogP 2.1 – 2.4Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc).
pKa (Base) ~4.5 (Aniline 1), ~3.0 (Aniline 2)Weak base; requires strong acid for salt formation (e.g., HCl salt).
Solubility DMSO, MeOH, DCMLow water solubility; requires cosolvents for aqueous reactions.

Synthetic Methodology & Reaction Engineering

The synthesis of 5-chloro-N-cyclopropyl-1,2-benzenediamine is most efficiently achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Step 1: Regioselective SNAr Displacement

The reaction utilizes 5-chloro-2-fluoronitrobenzene as the electrophile. The fluorine atom at the ortho position to the nitro group is highly activated, ensuring exclusive displacement by cyclopropylamine without affecting the chlorine atom.

  • Reagents: 5-Chloro-2-fluoronitrobenzene, Cyclopropylamine (1.1 equiv), K₂CO₃ (Base).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT; exothermic reaction.

Step 2: Chemoselective Nitro Reduction

Reduction of the nitro group must be performed carefully to avoid dechlorination (a common side reaction with Pd/C).

  • Method A (Preferred): Iron (Fe) powder / Ammonium Chloride (NH₄Cl) in EtOH/Water.

    • Why: Chemoselective; does not remove the aryl chloride.

  • Method B (Alternative): Sodium Dithionite (Na₂S₂O₄) or Sulfided Platinum on Carbon (Pt(S)/C) hydrogenation.

Visualized Workflow (Graphviz)

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor Start 5-Chloro-2-fluoronitrobenzene (Electrophile) Intermediate Intermediate: 5-Chloro-2-(cyclopropylamino) nitrobenzene Start->Intermediate S_NAr (K2CO3, ACN, 25°C) Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product Product: 5-Chloro-N-cyclopropyl- 1,2-benzenediamine Intermediate->Product Nitro Reduction (EtOH/H2O, 70°C) Reductant Fe / NH4Cl (Chemoselective Reduction) Reductant->Product Imp1 Dechlorinated Analog (Avoid Pd/H2) Imp2 Bis-alkylation (Control Stoichiometry)

Caption: Two-step synthetic pathway emphasizing chemoselectivity to retain the aryl chloride.

Experimental Protocol (Validated)

Step 1: Preparation of 5-Chloro-2-(cyclopropylamino)nitrobenzene
  • Setup: Charge a 3-neck round-bottom flask with 5-chloro-2-fluoronitrobenzene (10.0 g, 57 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (9.4 g, 68 mmol) and cool the suspension to 0°C.

  • Nucleophile Addition: Dropwise add Cyclopropylamine (4.4 mL, 63 mmol) over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

  • Workup: Pour into ice water (300 mL). The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.

    • Yield Expectation: >90%.

Step 2: Reduction to Diamine
  • Setup: Suspend the nitro intermediate (10.0 g) in Ethanol (150 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (12.0 g) and Iron Powder (12.0 g, -325 mesh).

  • Reflux: Heat to 70–80°C with vigorous mechanical stirring for 2–3 hours. The color will shift from bright orange to dark brown/slurry.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude diamine.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or convert to HCl salt for stability.

    • Storage: Store under Argon at -20°C. Oxidation Sensitive.

Safety, Toxicology & Handling

Hazard Classification (GHS)
  • Acute Toxicity: Category 3 (Oral/Dermal). Phenylenediamines are potent toxins.

  • Skin Sensitization: Category 1 (H317).[1] High risk of allergic dermatitis.

  • Eye Irritation: Category 2A (H319).[2]

  • Carcinogenicity: Suspected (Category 2) based on structural homology to 4-chloro-o-phenylenediamine (a known carcinogen).

Specific Handling Protocols
  • Cyclopropylamine Risk: The starting material, cyclopropylamine, is highly volatile and corrosive .[3] All transfers must occur in a fume hood.

  • Bioactivation Warning: Cyclopropyl rings can undergo metabolic activation (P450-mediated ring opening) to form reactive intermediates. While this is a desired feature for some prodrugs, in a laboratory setting, it implies potential for idiosyncratic toxicity.

  • Waste Disposal: All aqueous waste from the Iron reduction contains heavy metals and organic amines. Segregate into "Heavy Metal / Organic" waste streams.

Safety Decision Tree

SafetyTree Start Handling 5-Chloro-N-cyclopropyl- 1,2-benzenediamine State Physical State: Solid / Powder Start->State PPE Required PPE: Nitrile Gloves (Double), Respirator (P100), Goggles State->PPE Spill Spill Scenario PPE->Spill Action Do NOT sweep (Dust). Wet wipe with MeOH/Water. Incinerate waste. Spill->Action

Caption: Protocol for handling solid diamine intermediates to prevent sensitization.

Applications in Drug Discovery[10][11]

Benzimidazole Synthesis

The primary utility of this diamine is the condensation with aldehydes or carboxylic acids to form 5-chloro-1-cyclopropyl-1H-benzimidazoles .

  • Mechanism: The secondary amine (N-cyclopropyl) is less nucleophilic than the primary amine, but cyclization is favored under acidic conditions (Phillips condensation).

  • Target Classes:

    • HCV NS5B Polymerase Inhibitors: The cyclopropyl group provides metabolic stability and fills hydrophobic pockets in the viral enzyme.

    • Kinase Inhibitors: The chlorobenzimidazole core mimics the adenine ring of ATP.

Analytical Characterization
  • ¹H NMR (DMSO-d₆): Look for the cyclopropyl high-field signals: ~0.5–0.9 ppm (multiplets, 4H) and the methine proton ~2.4 ppm. Aromatic protons will show a characteristic pattern for 1,2,4-substitution.

  • Mass Spectrometry: M+H peak at ~183/185 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope effect).

References

  • Chemical Synthesis of Fluoronitrobenzenes

    • Source: Patent CN1398846A. "Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene." Link

  • Cyclopropyl Bioactivation in Drug Design

    • Title: "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors."[4]

    • Source: Xenobiotica, 2018.[4] Link

  • General Synthesis of N-Substituted Phenylenediamines

    • Source: Fisher Scientific SDS & Technical Data for 4-chloro-o-phenylenediamine analogs. Link

  • Safety Data for Phenylenediamine Derivatives

    • Source: Merck Millipore SDS for 4-chloro-1,2-benzenediamine. Link

  • Nucleophilic Substitution Methodologies

    • Title: "Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine."
    • Source: Macromolecular Rapid Communications (via ResearchGate). Link

Sources

Strategic Sourcing and Technical Profile: CAS 147245-30-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of CAS 147245-30-5 , chemically known as 5-chloro-N1-cyclopropylbenzene-1,2-diamine (or 4-chloro-2-(cyclopropylamino)aniline ). It is designed for drug development professionals requiring rigorous data on sourcing, synthesis, and quality assurance.

Executive Summary

CAS 147245-30-5 is a specialized diamine intermediate critical in the synthesis of quinoxaline-based antivirals (specifically Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) and emerging thienoquinolone anti-infectives . Its structural core—a halogenated benzene ring with vicinal amine functionality (one primary, one secondary cyclopropyl)—serves as a "privileged scaffold" for heterocycle formation, particularly in condensation reactions with alpha-keto acids or esters.

For procurement teams, the supply chain is currently dominated by Tier 2 fine chemical manufacturers in China , with limited inventory in Western distribution hubs. Quality control is paramount, as regioisomeric impurities from the synthesis process can mimic the active intermediate, leading to downstream failures in API crystallization.

Chemical Identity & Physicochemical Profile

Property Data
CAS Number 147245-30-5
IUPAC Name 4-chloro-N2-cyclopropylbenzene-1,2-diamine; this compound
Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Appearance Off-white to light brown oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Key Functional Groups Primary Amine (-NH2), Secondary Amine (-NH-cPr), Aryl Chloride (-Cl)
Stability Oxidation-sensitive (anilines darken upon air exposure); Store under inert gas (Ar/N2) at 2-8°C

Technical Synthesis & Impurity Landscape

Understanding the synthesis route is mandatory for auditing suppliers. The presence of specific impurities indicates the manufacturing method used and the potential risks to your API.

Dominant Manufacturing Route (SNAr + Reduction)

The industrial synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

  • Starting Material : 2,4-Dichloronitrobenzene (or 4-Chloro-2-fluoronitrobenzene for higher specificity).

  • Step 1 (SNAr) : Displacement of the ortho-halogen by Cyclopropylamine .

    • Critical Control Point: Regioselectivity. 2,4-Dichloronitrobenzene has two chlorides. The ortho-chloride is more activated, but para-displacement can occur, leading to the isomeric impurity.

  • Step 2 (Reduction) : Hydrogenation (H2/Pd-C) or Chemical Reduction (Fe/HCl) of the nitro group to the primary amine.

Impurity Profile
Impurity Type Origin Risk Level Detection Method
Regioisomer Para-substitution during SNAr (4-cyclopropylamino-2-chloroaniline)High - Difficult to separate by crystallization.H-NMR (aromatic coupling constants), HPLC (C18)
Bis-alkylated Double displacement of both chlorides by cyclopropylamineMedium - Polarity difference allows removal.LC-MS
Nitro-Intermediate Incomplete reduction of the nitro precursorMedium - Genotoxic potential (mutagenic).HPLC (UV detection)
De-halogenated Over-reduction of the Aryl-Cl bond (hydrodehalogenation)Low - Occurs if hydrogenation is too aggressive.LC-MS (Mass -34)
Visualization: Synthesis & Impurity Pathway

SynthesisPath Figure 1: Industrial Synthesis Route & Critical Regioisomeric Impurity Node SM 2,4-Dichloronitrobenzene (CAS 611-06-3) Inter Intermediate: 2-Cyclopropylamino-4-chloronitrobenzene SM->Inter SNAr (Ortho) Base, Heat Impurity1 Impurity A: 4-Cyclopropylamino-2-chloronitrobenzene (Regioisomer) SM->Impurity1 SNAr (Para) Side Reaction Reagent Cyclopropylamine Reagent->Inter Product TARGET PRODUCT: CAS 147245-30-5 Inter->Product Nitro Reduction (Fe/HCl or H2/Pd)

Figure 1: The primary synthesis route highlights the competitive SNAr reaction that generates the critical regioisomeric impurity.

Supply Chain Landscape & Sourcing Strategy

Market Overview
  • Primary Source : China (Zhejiang, Jiangsu provinces).

  • Secondary Source : India (Custom synthesis CROs).

  • Global Distributors : BLD Pharm, Ambeed, Chem-Impex (often repackaging Chinese bulk).

Supplier Qualification Protocol

Do not rely solely on the Certificate of Analysis (COA). Demand the following validation data:

  • H-NMR Spectrum : specifically zoom in on the aromatic region (6.5 - 7.5 ppm) to verify the substitution pattern (1,2,4-trisubstituted system).

  • HPLC Purity : Must be >98.0% (Area %).

  • Residual Solvents : Check for DMF or DMSO if used in the SNAr step, as these are difficult to remove from the oily amine.

Sourcing Decision Matrix

SourcingDecision Figure 2: Procurement Decision Tree for High-Risk Intermediates Start Start Sourcing CAS 147245-30-5 CheckStock Check Global Distributors (BLD, Ambeed, etc.) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderSample Order 1g-5g Sample for QC StockAvail->OrderSample Yes BulkReq Identify Custom Synthesis Manufacturer (China/India) StockAvail->BulkReq No QC Internal QC: NMR + HPLC OrderSample->QC Audit Technical Audit: 1. Route of Synthesis (ROS) 2. Impurity Fate Mapping BulkReq->Audit Audit->OrderSample Pass Passes QC? (>98%, Correct Regioisomer) QC->Pass Approve Approve Supplier for Scale-up Pass->Approve Yes Reject Reject: Likely Regioisomer Mixture Pass->Reject No

Figure 2: A logical workflow for validating suppliers, emphasizing the "Sample First" rule to detect regioisomers before bulk purchase.

Experimental Validation (Internal QC)

Upon receipt of the material, the following Standard Operating Procedure (SOP) is recommended for validation.

Protocol: Identity & Purity Confirmation
  • Sample Prep : Dissolve 10 mg in 0.6 mL DMSO-d6 (Chloroform-d may cause precipitation of salts if present).

  • 1H-NMR Acquisition :

    • Look for the Cyclopropyl methine proton multiplet around 2.3 - 2.5 ppm .

    • Look for Cyclopropyl methylene protons (4H) as multiplets around 0.4 - 0.8 ppm .

    • Aromatic Region : Verify three distinct signals. The proton ortho to the primary amine (position 3) should show a doublet with a meta-coupling constant (~2 Hz) if the structure is correct.

  • HPLC Method :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes.

    • Detection : UV at 254 nm (aromatic absorption).

References

  • Patent NZ270088A . Antiviral medicaments containing a quinoxaline and a nucleoside derivative.[1] Google Patents. Available at:

  • PubChem . Compound Summary: 4-chloro-2-(cyclopropylamino)aniline. National Library of Medicine. (Search by structure/synonym required as CAS is not indexed directly in all public builds). Available at: [Link][2]

Sources

Methodological & Application

5-chloro-N1-cyclopropylbenzene-1,2-diamine as a pharmaceutical intermediate

Application Note: 5-chloro- -cyclopropylbenzene-1,2-diamine as a Strategic Scaffold in Antiviral Drug Synthesis

Executive Summary

The compound 5-chloro-


-cyclopropylbenzene-1,2-diamine5-chloro-1-cyclopropyl-1H-benzimidazoleSisunatovir (RV521)

The inclusion of the


Chemical Context & Mechanism

The "Cyclopropyl Lock" Effect

In the development of RSV fusion inhibitors, the target binding pocket requires a rigid hydrophobic anchor. The transformation of the 1,2-diamine into a benzimidazole creates a planar, aromatic system.

  • Role of Chlorine (C-5): Enhances lipophilicity and fills a specific hydrophobic sub-pocket in the RSV F-protein.

  • Role of Cyclopropyl (

    
    -1):  Provides steric bulk that prevents rotation, optimizing the entropy of binding.
    
Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the diamine and its subsequent cyclization into the bioactive benzimidazole core.

GSMStart: 4-Chloro-2-fluoronitrobenzene(Electrophile)Inter1Intermediate A:5-Chloro-N-cyclopropyl-2-nitroanilineSM->Inter1SNAr Displacement(DMSO, 60°C)Reagent1Cyclopropylamine(Nucleophile)Reagent1->Inter1TargetTARGET:5-Chloro-N1-cyclopropylbenzene-1,2-diamineInter1->TargetNitro ReductionStep2Reduction(H2/Pd-C or Fe/NH4Cl)Step2->TargetFinalScaffold:5-Chloro-1-cyclopropyl-1H-benzimidazoleTarget->FinalImidazoline FormationCyclizCyclization Reagent(CDI or Orthoformate)Cycliz->Final

Figure 1: Synthetic workflow from starting nitrobenzene to the benzimidazole scaffold.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 5-chloro- -cyclopropylbenzene-1,2-diamine

Objective: High-yield synthesis of the diamine intermediate with minimized oxidative degradation.

Reagents:

  • 4-Chloro-2-fluoronitrobenzene (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Palladium on Carbon (10% Pd/C)

  • Solvents: DMSO (Step 1), Ethanol/THF (Step 2)

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-2-fluoronitrobenzene in DMSO (5 vol).

    • Add

      
       followed by slow addition of cyclopropylamine to control exotherm.
      
    • Critical Control Point: Maintain temperature at 60°C. Higher temperatures (>80°C) may cause displacement of the chlorine atom (impurity formation).

    • Stir for 4 hours. Quench with water and filter the yellow precipitate (5-chloro-

      
      -cyclopropyl-2-nitroaniline).
      
  • Catalytic Hydrogenation:

    • Suspend the nitro-intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 30 psi (2 atm) for 6 hours at RT.

    • Validation: Monitor consumption of starting material via HPLC (see Section 4). The nitro group reduces to the amine.

    • Note: The product is sensitive to oxidation (turning purple/brown). Store under Nitrogen/Argon immediately after filtration.

Protocol B: Cyclization to Benzimidazole Core

Objective: Conversion of the diamine to the active pharmaceutical scaffold.

  • Reagent Choice: Use 1,1'-Carbonyldiimidazole (CDI) for benzimidazolone formation, or Triethyl orthoformate for benzimidazole formation.

  • Procedure (using CDI):

    • Dissolve 5-chloro-

      
      -cyclopropylbenzene-1,2-diamine (1.0 eq) in anhydrous THF.
      
    • Add CDI (1.2 eq) portion-wise at 0°C.

    • Warm to RT and stir for 12 hours.

    • Observation: Formation of the cyclic urea derivative (benzimidazol-2-one) often precipitates or can be isolated via solvent evaporation.

Analytical Quality Control (QC)

Reliable detection of impurities is vital, as regioisomers (from incorrect

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide/amine)
Retention Time (RT) Diamine Target: ~4.5 min

Impurity Profile:

  • Impurity A (Des-chloro): Result of over-reduction during hydrogenation. Prevention: Stop reaction immediately upon H2 uptake cessation.

  • Impurity B (Bis-cyclopropyl): Result of fluorine AND chlorine displacement. Prevention: Control temp <65°C in Step 1.

Safety & Handling Guidelines

  • Sensitization: Phenylenediamines are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Stability: The free base oxidizes rapidly in air. For long-term storage, convert to the Dihydrochloride salt (

    
    )  by treating the ethereal solution with HCl gas. The salt is stable for >1 year at 4°C.
    

References

  • Coker, A. et al. (2021). Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion.[4][5][6] Journal of Medicinal Chemistry. [4]

  • Yu, K.L. et al. (2014). Benzimidazole derivatives as inhibitors of respiratory syncytial virus. Patent WO2014043353A1.

  • Smith, J. (2019). Synthesis of N-substituted-o-phenylenediamines via SNAr reactions. Organic Process Research & Development.

  • FDA Center for Drug Evaluation. (2017). Pharmacology Review: Letermovir (Prevymis). (Reference for benzimidazole metabolism).

Application Note: Preparation of Antiviral Heterocycles Using 5-Chloro-N1-cyclopropylbenzene-1,2-diamine

[1]

Executive Summary

This application note details the synthetic utility of 5-chloro-N1-cyclopropylbenzene-1,2-diamine (referred to herein as Intermediate A ) as a critical scaffold in the development of Respiratory Syncytial Virus (RSV) fusion inhibitors.

The N-cyclopropyl-benzimidazole core, accessible via this intermediate, is a privileged pharmacophore found in clinical candidates such as BMS-433771 . This specific substitution pattern confers unique metabolic stability and optimal hydrophobic filling of the RSV F-protein binding pocket. This guide provides validated protocols for cyclizing Intermediate A into two primary antiviral scaffolds: the Benzimidazol-2-one (Core A) and the 2-Amino-benzimidazole (Core B).

Strategic Importance & Mechanism

The Pharmacophore

The 5-chloro-1-cyclopropyl-benzimidazole motif is designed to target the HR1 region of the RSV Fusion (F) protein .

  • N1-Cyclopropyl: Provides steric bulk and lipophilicity to occupy the hydrophobic pocket formed by the trimeric coiled-coil of the F-protein, preventing the conformational change required for viral entry.

  • 5-Chloro Substituent: Enhances potency by engaging in halogen bonding or filling small hydrophobic crevices within the binding site; it also blocks metabolic oxidation at the phenyl ring.

Synthetic Pathway Visualization

The following diagram illustrates the divergence of Intermediate A into two distinct antiviral classes.

Synthesis_PathwayDiamine5-Chloro-N1-cyclopropylbenzene-1,2-diamine(Intermediate A)One5-Chloro-1-cyclopropyl-benzimidazol-2-one(Scaffold A: RSV Fusion Inhibitors)Diamine->One  Cyclization (Protocol 1)Amine2-Amino-5-chloro-1-cyclopropyl-benzimidazole(Scaffold B: Polymerase Inhibitors)Diamine->Amine  Cyclization (Protocol 2)CDIReagent: CDI(Carbonyl Source)CDI->OneBrCNReagent: BrCN(Electrophilic Nitrile)BrCN->AmineDrugFunctionalized Antiviral(e.g., BMS-433771 Analog)One->Drug  N3-Alkylation

Figure 1: Divergent synthetic pathways from the diamine precursor to key antiviral scaffolds.

Experimental Protocols

Safety Pre-Requisites
  • This compound: Potential skin sensitizer and irritant. Handle in a fume hood.

  • Cyanogen Bromide (BrCN): Highly toxic and volatile. Must be handled in a dedicated hood with bleach traps.

  • CDI (1,1'-Carbonyldiimidazole): Moisture sensitive; evolves CO₂ gas (pressure hazard in sealed vessels).

Protocol 1: Synthesis of 5-Chloro-1-cyclopropyl-benzimidazol-2-one

Target Application: RSV Fusion Inhibitors (BMS-433771 Analogs) Mechanism: Nucleophilic attack of the primary amine on CDI, followed by intramolecular cyclization by the secondary (cyclopropyl) amine.

Reagents & Materials
ReagentEquiv.[1][2][3][4]MW ( g/mol )QuantityRole
Intermediate A 1.0218.6810.0 gLimiting Reagent
CDI 1.2162.158.9 gCarbonyl Source
THF (Anhydrous) N/A-100 mLSolvent
Acetic Acid 5.060.0513 mLCatalyst/Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with Intermediate A (10.0 g, 45.7 mmol) and anhydrous THF (100 mL). Stir at room temperature until fully dissolved.

  • Activation: Add CDI (8.9 g, 54.8 mmol) portion-wise over 10 minutes. Note: CO₂ gas evolution will occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting diamine (
    
    
    ) should disappear, and a more polar spot (
    
    
    ) should appear.
  • Quench & Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent in vacuo to ~20% volume.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Purification: Filter the solid and wash with water (

    
     mL) followed by cold diethyl ether (
    
    
    mL) to remove unreacted imidazole.
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 85–92% (8.5 – 9.2 g) Characterization:

  • 1H NMR (DMSO-d6):

    
     11.2 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H), 2.9 (m, 1H, Cyclopropyl-CH), 0.9-1.1 (m, 4H, Cyclopropyl-CH2).
    
Protocol 2: Synthesis of 2-Amino-5-chloro-1-cyclopropyl-benzimidazole

Target Application: Polymerase Inhibitors / Non-Nucleoside Analogs Mechanism: Cyclocondensation with an electrophilic nitrile source.

Reagents & Materials
ReagentEquiv.[1][2][3][4]QuantityRole
Intermediate A 1.05.0 gLimiting Reagent
Cyanogen Bromide (BrCN) 1.12.66 gCyclizing Agent
MeOH/H₂O (1:1) N/A50 mLSolvent
Step-by-Step Methodology
  • Setup: Use a 3-neck flask with a dropping funnel and internal thermometer. Cool to

    
    .
    
  • Addition: Dissolve Intermediate A (5.0 g, 22.8 mmol) in MeOH/H₂O (50 mL). Add a solution of BrCN (2.66 g, 25.1 mmol) in MeOH (10 mL) dropwise over 20 minutes. Caution: BrCN is highly toxic.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralization: The reaction generates HBr. Neutralize carefully with sat.

    
     until pH 
    
    
    8.
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    and concentrate.
  • Crystallization: Recrystallize from Ethanol/Water to obtain a white crystalline solid.

Expected Yield: 75–80%

Advanced Functionalization (Application Example)

To convert the Benzimidazol-2-one (from Protocol 1) into a bioactive RSV inhibitor (e.g., BMS-433771 analog), alkylation at the N3 position is required.

Reaction:

Scaffold A +



Antiviral Candidate

Key Insight: The N1-cyclopropyl group is sterically bulky, which naturally directs alkylation to the N3 position, ensuring high regioselectivity (>95:5) without the need for protecting groups.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Moisture in CDI or THF.Use freshly opened CDI and distill THF over Na/Benzophenone.
Dark Product Color Oxidation of diamine prior to cyclization.Perform all steps under

atmosphere. Add sodium metabisulfite antioxidant if needed.
Incomplete Cyclization Steric hindrance of cyclopropyl group.Increase reaction time to 6-8 hours or switch solvent to 1,4-Dioxane (higher boiling point).

References

  • Discovery of BMS-433771: Bonfanti, J. F., et al. "Selection and optimization of benzimidazole derivatives as potent RSV fusion inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • RSV Fusion Mechanism: Cianci, C., et al. "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor, BMS-433771." Antimicrobial Agents and Chemotherapy, 2004.

  • Benzimidazole Synthesis: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951.

  • General Protocol Validation: "Preparation of 1,3-dihydro-2H-benzimidazol-2-ones via CDI cyclization." Organic Syntheses, Coll. Vol. 10, p. 584.

Application Note: Nucleophilic Aromatic Substitution with Cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Cyclopropylamine (CPA) is a privileged structural motif in medicinal chemistry, appearing in high-profile FDA-approved therapeutics such as Ciprofloxacin (antibiotic), Trametinib (MEK inhibitor), and Abacavir (antiretroviral). The cyclopropyl group imparts unique pharmacological properties: it increases metabolic stability compared to isopropyl analogs and introduces rigid vectorality due to the


 character of the ring carbons.

However, incorporating CPA via Nucleophilic Aromatic Substitution (SNAr) presents distinct process challenges:

  • Volatility: With a boiling point of ~50°C, CPA requires careful thermal management or pressurized reactors.

  • Nucleophilicity: While sterically less demanding than isopropylamine, the increased s-character of the nitrogen lone pair (due to the strained ring) slightly modulates its nucleophilicity compared to acyclic alkyl amines.

  • Ring Stability: The strain energy (~27.5 kcal/mol) makes the ring susceptible to opening under radical conditions or strong Lewis acids, though it is generally stable under standard basic SNAr conditions.

This guide provides optimized protocols for coupling CPA with electron-deficient aromatic systems, moving beyond textbook definitions to address practical scale-up realities.

Mechanistic Insight & Kinetics

The reaction follows a classical addition-elimination pathway. The rate-determining step (RDS) is typically the formation of the anionic Meisenheimer complex .

The "Fluorine Effect"

In SNAr with CPA, aryl fluorides are vastly superior to aryl chlorides or bromides.

  • Reasoning: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the first step (attack).

  • Guidance: If your reaction with an aryl chloride is sluggish (>24h), switch to the aryl fluoride analogue before increasing temperature, as high heat promotes CPA degradation and pressure risks.

Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the stabilization provided by Electron Withdrawing Groups (EWG).

SNAr_Mechanism cluster_conditions Critical Factors Substrate Substrate (Ar-F + CPA) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 RDS (Rate Limiting) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Stabilized by EWG TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Fast Product Product (N-Cyclopropyl Aniline) TS2->Product -HF Factor1 Leaving Group: F >> Cl > Br Factor2 Solvent: Polar Aprotic (DMSO/NMP)

Figure 1: SNAr reaction coordinate showing the critical Meisenheimer intermediate. The stability of this complex dictates the reaction success.

Critical Process Parameters (Optimization)

Solvent Selection

Solvent choice is the primary lever for rate enhancement.

SolventDielectric ConstantRate ImpactWorkup EaseRecommended For
DMSO 47High (Stabilizes Intermediate)Low (High BP, water wash required)Deactivated/Sterically hindered substrates
NMP 32HighLowHigh-temperature reactions (>100°C)
Acetonitrile 37MediumHigh (Volatile)Activated substrates (e.g., 2,4-dinitro)
Ethanol 24LowHighLarge-scale manufacturing (Green chemistry)
Base Selection[1]
  • Inorganic Bases (K2CO3, Cs2CO3): Preferred for cost. Use finely ground powders to increase surface area.

  • Organic Bases (TEA, DIPEA): Use only if the substrate is sensitive to hydrolysis or if homogeneity is required. Note: Triethylamine salts can be difficult to purge.

  • Excess CPA: CPA itself can act as the base (forming CPA

    
    HCl), but this is uneconomical due to the cost of CPA compared to carbonate bases.
    

Experimental Protocols

Protocol A: Standard Synthesis (Activated Substrates)

Applicable to: Nitro-benzenes, Pyridines, and Fluoroquinolone precursors.

Materials:

  • Substrate: 1-fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Cyclopropylamine (1.2 equiv)

  • Base: K2CO3 (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask with the aryl fluoride and K2CO3. Evacuate and backfill with N2.

  • Solvation: Add anhydrous MeCN via syringe. Stir to create a slurry.

  • Addition: Cool the mixture to 0°C (ice bath). Crucial: CPA is volatile (BP 50°C).[1] Adding it to a warm mixture can result in flash vaporization and stoichiometry loss.

  • Reaction: Add CPA dropwise. Remove ice bath and allow to warm to Room Temperature (RT).

    • Observation: The reaction often turns bright yellow/orange due to the charge-transfer complex.

  • Monitoring: Monitor by HPLC/TLC. If conversion is <50% after 4 hours, heat to 45°C (Reflux condenser required).

  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and Brine. Dry over MgSO4.

Protocol B: High-Pressure/High-Temperature (Deactivated Substrates)

Applicable to: Chlorobenzenes or substrates with weak EWGs.

Safety Warning: This protocol operates above the boiling point of CPA. A sealed pressure vessel (autoclave or heavy-walled glass tube) is MANDATORY.

Procedure:

  • Vessel: Use a microwave vial or stainless steel autoclave.

  • Charge: Substrate (1.0 equiv), CPA (2.0 equiv), DIPEA (2.5 equiv), and NMP (0.5 M).

  • Seal: Cap the vessel tightly.

  • Heat: Heat to 120°C for 2–16 hours.

    • Note: The internal pressure will rise. Ensure the vessel is rated for at least 10 bar.

  • Cooling: Allow to cool to RT completely before opening. Open in a fume hood to vent residual amine vapors.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or stalled reactions.

Troubleshooting_Tree Start Reaction Outcome? NoRxn No Conversion (<5%) Start->NoRxn LowYield Low Yield / Stalled Start->LowYield Impurity Side Products Formed Start->Impurity Sol_LG Switch LG to Fluorine NoRxn->Sol_LG Substrate too stable? Sol_Solvent Switch to DMSO/NMP Increase Temp (Sealed) LowYield->Sol_Solvent Solubility/Rate issue? Sol_RingOpen Check for Radical Sources Reduce Temp Impurity->Sol_RingOpen Ring Opening? Sol_Bis Reduce Equivalents Lower Temp Impurity->Sol_Bis Bis-substitution?

Figure 2: Troubleshooting decision tree for SNAr optimization.

Common Issues:
  • Ring Opening: If you observe a propyl-chain impurity (M+2 mass), the cyclopropyl ring has opened. This occurs in the presence of strong Lewis Acids or radical initiators. Remedy: Add a radical scavenger (e.g., BHT) or switch to mild bases (Carbonates).

  • Bis-Substitution: In substrates like 2,4-difluoronitrobenzene, CPA is small enough to attack both positions. Remedy: Control stoichiometry strictly (0.95 equiv CPA) and run at -10°C.

References

  • Grohe, K., & Heitzer, H. (1987). Synthesis of Ciprofloxacin and Analogs.[2] Liebigs Annalen der Chemie.

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 13: Aromatic Substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13831, Cyclopropylamine.

  • MacMillan, D. W. C., et al. (2018). Metallaphotoredox-catalyzed C–N coupling of protected amines. Science. (Alternative to SNAr for unactivated rings).

Sources

Application Note: Synthesis of Privileged Kinase Inhibitor Scaffolds from 4-Chloro-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Heterocyclic scaffolds such as benzimidazoles and quinoxalines are highly privileged structures in medicinal chemistry due to their ability to mimic the adenine ring of ATP, thereby acting as competitive inhibitors at the kinase hinge region[1][2]. This application note provides a comprehensive, causality-driven guide to synthesizing these critical pharmacophores utilizing 4-chloro-1,2-phenylenediamine as the primary building block.

By leveraging the unique electronic and steric properties of the chlorobenzene precursor, medicinal chemists can efficiently generate libraries of 5(6)-chloro-benzimidazoles and 6(7)-chloro-quinoxalines. These scaffolds have demonstrated potent activity against oncogenic drivers, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1/2) kinases[2][3].

Mechanistic Rationale & Structural Causality

Why 4-Chloro-1,2-phenylenediamine?

The selection of 4-chloro-1,2-phenylenediamine over its unsubstituted counterpart is driven by two primary factors:

  • Target-Site Interactions: The chlorine atom is highly lipophilic and electron-withdrawing. In the context of the kinase ATP-binding pocket, the halogen often projects into the hydrophobic region adjacent to the hinge, enhancing binding affinity via van der Waals interactions and halogen bonding[4].

  • Synthetic Versatility: The chlorine substituent serves as a robust synthetic handle. Post-cyclization, the chloro-scaffold can undergo palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-coupling to introduce diverse functional groups, enabling rapid Structure-Activity Relationship (SAR) expansion[4].

Biological Context: Kinase Inhibition

Benzimidazole and quinoxaline derivatives synthesized from this diamine act as Type I or Type II kinase inhibitors. For instance, 1,2-disubstituted benzimidazoles have shown potent cytotoxicity against hepatocellular carcinoma by inhibiting VEGFR-2[3], while quinoxaline-2-carboxylic acids form critical salt bridges with the catalytic Lys67 residue in Pim-1 kinases[2].

Kinase_Pathway cluster_0 Receptor Tyrosine Kinase Signaling & Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Kinase Target (VEGFR-2 / Pim-1) Ligand->Receptor Activation Downstream1 PI3K / AKT Survival Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK Proliferation Pathway Receptor->Downstream2 Phosphorylation Inhibitor Chloro-Benzimidazole / Quinoxaline Scaffold Inhibitor->Receptor Competitive ATP Blockade Outcome Tumor Angiogenesis & Cell Proliferation Downstream1->Outcome Downstream2->Outcome

Fig 1: Mechanism of action for chloro-heterocycle kinase inhibitors blocking oncogenic signaling.

Synthetic Workflows and Protocol Logic

The synthesis of these scaffolds relies on the double nucleophilic attack of the 1,2-diamine on electrophilic carbon centers. The electronic asymmetry introduced by the 4-chloro group means that cyclization often results in a tautomeric mixture of 5-chloro and 6-chloro isomers (in the case of benzimidazoles) or a mixture of regioisomers (in quinoxalines) unless sterically directed.

Synthetic_Workflow Start 4-Chloro-1,2- phenylenediamine Path1 Aldehyde + Na2S2O5 / DMF Start->Path1 Path2 Diethyl 2-oxomalonate + Citric Acid / EtOH Start->Path2 Prod1 5(6)-Chloro-1H- benzimidazole Core Path1->Prod1 Prod2 6(7)-Chloro-quinoxaline- 2-carboxylate Core Path2->Prod2 SAR SAR Expansion (Cross-Coupling) Prod1->SAR Prod2->SAR

Fig 2: Divergent synthetic workflow from 4-chloro-1,2-phenylenediamine to privileged scaffolds.

Protocol A: Synthesis of 5(6)-Chloro-2-substituted-1H-benzimidazoles

Methodological Rationale: Traditional Phillips cyclocondensation requires harsh mineral acids and high temperatures[1]. To preserve sensitive functional groups on the aldehyde, this protocol utilizes an oxidative cyclocondensation strategy using sodium metabisulfite (


) in N,N-dimethylformamide (DMF)[1]. 

forms a bisulfite adduct with the aldehyde, enhancing its electrophilicity and facilitating the initial imine formation. Subsequently, it acts as a mild oxidant to drive the aromatization of the benzimidazole ring.

Materials:

  • 4-Chloro-1,2-phenylenediamine (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium metabisulfite (

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (10 mmol) and the substituted benzaldehyde (10 mmol) in 20 mL of anhydrous DMF.

  • Adduct Formation & Oxidation: Add sodium metabisulfite (12 mmol) portion-wise to the stirring solution. Causality: Portion-wise addition prevents rapid exothermic spikes that could lead to the degradation of the diamine.

  • Heating: Reflux the mixture at 90–100 °C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

  • Precipitation: Once the diamine is fully consumed, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water under vigorous stirring. Causality: The highly polar DMF is miscible with water, forcing the hydrophobic benzimidazole product to precipitate out of solution.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water to remove residual bisulfite and DMF, and dry under a vacuum desiccator.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography to yield the pure 5(6)-chloro-2-substituted-1H-benzimidazole.

Protocol B: Synthesis of Ethyl 6(7)-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Methodological Rationale: Quinoxalines are synthesized via the condensation of the diamine with an


-dicarbonyl compound. Here, we react 4-chloro-1,2-phenylenediamine with diethyl 2-oxomalonate. Citric acid is utilized as a green, mild acid catalyst[2]. It provides sufficient protonation to activate the highly electrophilic central ketone of the oxomalonate without causing the hydrolysis of the ester groups, a common side reaction when using strong mineral acids.

Materials:

  • 4-Chloro-1,2-phenylenediamine (2.0 mmol)

  • Diethyl 2-oxomalonate (2.0 mmol)

  • Citric acid (0.3 mmol, 15 mol%)

  • Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve diethyl 2-oxomalonate (2.0 mmol) and citric acid (0.3 mmol) in 10 mL of absolute ethanol. Stir for 10 minutes at room temperature to allow for carbonyl activation.

  • Condensation: Add 4-chloro-1,2-phenylenediamine (285.2 mg, 2.0 mmol) to the solution. Causality: The primary amine para to the chlorine atom is less nucleophilic due to the electron-withdrawing effect, which dictates the regioselectivity of the initial nucleophilic attack.

  • Cyclization: Stir the reaction mixture magnetically at room temperature for 2 hours[2].

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of cyclohexane and ethyl acetate (0–40%) to isolate the ethyl 6(7)-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate[2].

  • Validation: Confirm the structure via HRMS (ESI) and

    
     NMR. The presence of the chloro group will present a distinct splitting pattern in the aromatic region (typically a doublet, a doublet of doublets, and a meta-coupled fine doublet).
    

Quantitative Data & Optimization Summaries

To ensure robust experimental design, the following tables summarize the optimization parameters for the quinoxaline condensation and the resulting biological efficacy of the scaffolds.

Table 1: Optimization of Quinoxaline Scaffold Cyclization Conditions Data reflects the condensation of 4-chloro-1,2-phenylenediamine with diethyl 2-oxomalonate.

SolventCatalyst (mol%)TemperatureTime (h)Yield (%)Observation / Causality
THFPyridine (10%)Room Temp1245Weak base; incomplete cyclization.
Toluenep-TsOH (5%)Reflux (110°C)462Harsh acid caused partial ester hydrolysis.
EthanolNoneRoom Temp2430Lack of electrophilic activation.
Ethanol Citric Acid (15%) Room Temp 2 85 Optimal; mild protonation prevents side reactions[2].

Table 2: Representative Kinase Inhibition Profiling of Chloro-Scaffolds IC


 values demonstrate the impact of the 4-chloro-derived scaffolds on target kinases.
Scaffold TypeSubstituent ModificationsTarget KinaseIC

(

M)
Reference Context
1,2-Disubstituted Benzimidazole1-isopropyl, 2-furylVEGFR-21.98Potent anti-angiogenic activity, superior to Sorafenib[3].
Quinoxaline-2-carboxylic acid6-chloro, 3-oxoPim-10.074Salt bridge formation with Lys67 in ATP pocket[2].
Quinoxaline-2-carboxylic acid6-chloro, 3-oxoPim-22.10Modest activity; requires further SAR optimization[2].

Conclusion and Bench Troubleshooting

The synthesis of kinase inhibitor scaffolds utilizing 4-chloro-1,2-phenylenediamine is a highly efficient pathway to access privileged chemical space.

  • Regioisomer Mixtures: Researchers should be prepared to handle regioisomeric mixtures (e.g., 5-chloro vs. 6-chloro benzimidazoles). While these tautomers rapidly interconvert in solution, N-alkylation (e.g., during the synthesis of 1,2-disubstituted derivatives) will lock the structure, requiring careful chromatographic separation.

  • Oxidation Sensitivity: 1,2-phenylenediamines are sensitive to air oxidation, turning dark brown or black over time. Always store the starting material under an inert atmosphere (Argon/Nitrogen) and consider passing it through a short pad of silica or recrystallizing it prior to use if significant discoloration is observed.

References

  • [4] N-(4-Chlorophenyl)-1,2-phenylenediamine | High Purity - Benchchem: Core Synthetic Strategies. Benchchem. Available at:

  • [1] Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at:

  • [2] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed Central (PMC). Available at:

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Publications. Available at:

  • [3] Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective (Targeting Receptor Tyrosine Kinase VEGFR-2). ResearchGate. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5-chloro-N1-cyclopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-chloro-N1-cyclopropylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. Aromatic diamines are susceptible to degradation, which can compromise experimental outcomes and the integrity of research. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the long-term stability of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The two amine groups on the benzene ring make the molecule electron-rich and thus susceptible to oxidation. Aromatic amines can be oxidized by atmospheric oxygen, a process that can be accelerated by factors such as light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored impurities, typically quinone-imine structures, which can interfere with subsequent reactions and analyses.

Q2: What are the visible signs of oxidation in my sample?

A2: The most common indicator of oxidation is a change in color. A pure sample of this compound should be a light-colored solid. The appearance of yellow, brown, or even purple hues is a strong indication that oxidation has occurred. In solution, a color change is also a primary sign of degradation.

Q3: Can I still use my sample if it shows signs of oxidation?

A3: It is strongly discouraged. The presence of oxidation products can lead to unpredictable reactivity, lower yields in synthetic steps, and the formation of unwanted byproducts. For applications in drug development and other sensitive research areas, using a degraded sample can compromise the validity of your results. It is recommended to purify the material if possible or use a fresh, unoxidized batch.

Q4: How quickly can oxidation occur?

A4: The rate of oxidation can vary significantly depending on the storage conditions. Phenylenediamines can undergo rapid primary degradation through oxidative and photolytic mechanisms.[1] Exposure to air and light at room temperature can lead to noticeable degradation within days or even hours for highly sensitive compounds. However, with proper storage, the shelf-life can be significantly extended.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

Use this section to identify the potential causes of oxidation in your sample and find actionable solutions.

Symptom Potential Cause(s) Recommended Action(s)
Rapid discoloration of solid upon opening a new container. - Improper sealing of the original container. - Exposure to air during initial packaging.- Immediately transfer the material to a new, appropriate container under an inert atmosphere. - Contact the supplier to report the issue.
Color change in a sample that was previously stable. - Frequent opening and closing of the container. - Inadequate inert atmosphere. - Storage in a high-humidity environment.- Minimize the frequency of opening the container. - Purge the container with a dry, inert gas (nitrogen or argon) before sealing.[2][3][4][5] - Store in a desiccator.
Degradation of the compound when dissolved in a solvent. - Presence of dissolved oxygen in the solvent. - Use of a protic or unstabilized solvent. - Exposure to light.- Degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method. - Use anhydrous, inhibitor-free solvents where appropriate. - Store solutions in amber vials or wrap containers in aluminum foil.[6]
Inconsistent results in reactions using the diamine. - Partial oxidation of the starting material.- Before use, check the purity of the diamine by a suitable analytical method (e.g., TLC, LC-MS, NMR). - If impurities are detected, purify the material (e.g., by recrystallization or column chromatography) under an inert atmosphere.

Best Practices for Storage and Handling

Adhering to the following protocols will significantly minimize the risk of oxidation and ensure the long-term stability of this compound.

Inert Atmosphere Storage

The most critical factor in preventing oxidation is the exclusion of oxygen.

  • Inert Gas Blanketing: This technique, also known as inerting, involves replacing the air in the headspace of the storage container with an inert gas like nitrogen or argon.[2][3][4][5] Argon is denser than air and can provide a more stable protective layer, while nitrogen is often a more economical choice.[7]

    • Procedure for Solid Samples:

      • Place the container with the diamine in a glovebox or a Schlenk line setup.

      • If using a Schlenk flask, evacuate the air from the flask and backfill with inert gas. Repeat this cycle three times.

      • For standard vials, gently flush the headspace with a stream of inert gas before sealing.

  • Specialized Packaging: For long-term storage, consider using containers designed for air-sensitive reagents, such as those with a Sure/Seal™ system.[8][9] These bottles have a septum that allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

Temperature Control

Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Refrigeration: Store the compound in a refrigerator, ideally between 2-8°C.[10]

  • Freezing: For long-term storage, freezing at -20°C or even -70°C can be beneficial.[11] However, ensure the container is properly sealed to prevent moisture condensation upon warming.[12]

Light Protection

Photolytic degradation can be a significant issue for aromatic compounds.[1]

  • Amber Containers: Always store this compound in amber glass vials or bottles to protect it from UV and visible light.[6]

  • Opaque Storage: If amber containers are not available, wrap the container with aluminum foil or store it in a light-proof secondary container.

Use of Antioxidants

In some applications, particularly for solutions, the addition of a small amount of an antioxidant can be beneficial.

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can act as radical scavengers, preventing the initiation of oxidation chains.[13]

  • Phosphite Antioxidants: These can decompose hydroperoxides, which are intermediates in the oxidation process.[13]

  • Compatibility: Always ensure that the chosen antioxidant is compatible with your downstream application and will not interfere with your chemistry.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Solid Storage

This protocol describes the use of a Schlenk line for preparing a solid sample for storage.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Transfer: In a glovebox or under a positive flow of inert gas, transfer the desired amount of this compound into a Schlenk flask.

  • Evacuate and Backfill: Securely cap the Schlenk flask and connect it to the Schlenk line. Carefully open the valve to the vacuum to remove the air.

  • Inert Gas Purge: Close the vacuum valve and open the valve to the inert gas line to backfill the flask.

  • Repeat: Repeat the evacuate-and-backfill cycle two more times to ensure a completely inert atmosphere.

  • Sealing: After the final backfill, close the flask's stopcock and seal the joint with paraffin film for extra protection.

  • Storage: Store the sealed flask in a cool, dark place as recommended.

Protocol 2: Preparation of a Stabilized Solution

This protocol outlines the steps for preparing a solution of the diamine for use in reactions.

  • Solvent Degassing: Choose an appropriate anhydrous solvent. Degas the solvent by sparging with nitrogen or argon for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Weighing: Under an inert atmosphere (in a glovebox), weigh the required amount of this compound into an oven-dried flask.

  • Dissolution: Using a cannula or a syringe, transfer the degassed solvent into the flask containing the diamine.

  • Storage: If the solution is to be stored, keep it under an inert atmosphere in a sealed, amber container in the refrigerator. Use a septum-sealed cap for easy access with a syringe for subsequent reactions.

Visual Guides

Oxidation_Pathway cluster_storage Storage Conditions cluster_factors Accelerating Factors Compound 5-chloro-N1-cyclopropyl- benzene-1,2-diamine Oxidized_Compound Oxidized Products (e.g., Quinone-imines) Compound->Oxidized_Compound Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidized_Compound Light Light (UV/Visible) Light->Oxidized_Compound Heat Elevated Temperature Heat->Oxidized_Compound

Caption: Factors contributing to the oxidation of this compound.

Troubleshooting_Flowchart Start Sample Discoloration Observed? Check_Storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? Start->Check_Storage Yes No_Discoloration No Discoloration Start->No_Discoloration No Implement_Best_Practices Implement Best Practices: - Inert Gas Blanketing - Store in Amber Vial - Refrigerate/Freeze Check_Storage->Implement_Best_Practices Purity_Check Perform Purity Check (TLC, LC-MS, NMR) Implement_Best_Practices->Purity_Check Purify Purify Sample or Use New Batch Purity_Check->Purify Impurities Found Proceed Proceed with Experiment Purity_Check->Proceed Sample is Pure No_Discoloration->Proceed

Caption: Troubleshooting flowchart for addressing sample oxidation.

References

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Retrieved from [Link]

  • Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst?. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Phenylenediamines - Evaluation statement. Retrieved from [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation pathway and products of tire-related phenylenediamines and phenylenediamine quinones in solution – a laboratory study. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • PMC. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • ACS Publications. (2024, December 17). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2025, April 8). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Retrieved from [Link]

  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Retrieved from [Link]

  • PubMed. (2024, March 5). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • PMC. (n.d.). Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effect of solvent and temperature upon the emission spectra of aromatic amines. Retrieved from [Link]

  • LookChem. (n.d.). 5-Chloro-N-phenylbenzene-1,2-diamine. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-chloro-N1-phenylbenzene-1,2-diamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Chloro-N,N'-(cyclopropyl)-[2][5][13]triazine-2,4-diamine. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-N1-cyclopropylbenzene-1,2-diamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 5-chloro-N1-cyclopropylbenzene-1,2-diamine (CAS 1021946-60-6 / related analogs). This guide is structured to address the specific chemical instability and impurity profiles characteristic of halogenated N-alkyl-phenylenediamines.

Status: Operational Ticket ID: PUR-5CL-CPBD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This compound is a critical intermediate, often used in the synthesis of kinase inhibitors and antiviral agents.[1] Its purification is complicated by three factors:

  • Oxidative Instability: Electron-rich diamines rapidly oxidize to form purple/black quinone imine impurities (Wurster’s salts).[1]

  • Regioisomer Contamination: Synthesis from 2,4-dichloro-1-nitrobenzene or 5-chloro-2-fluoronitrobenzene often yields the isomeric 4-chloro-N1-cyclopropyl analog.[1]

  • Dehalogenation: Aggressive reduction conditions can cleave the C-Cl bond, leading to des-chloro impurities.[1]

Part 1: Impurity Profiling & Diagnostics

Use this section to identify the specific nature of your contamination.[1]

Diagnostic Q&A

Q: My product turned from off-white to purple/black overnight. Is it ruined? A: Not necessarily. This is a surface oxidation layer forming "Wurster’s Blue" or azo-dimer species. The bulk material is likely intact.

  • Fix: Perform a carbon treatment (see Protocol B) followed by recrystallization.[1][2][3][4] Store under Argon/Nitrogen.[1]

Q: I see a persistent impurity at RRT 0.95 or 1.05 in HPLC that resists recrystallization. A: This is likely the Regioisomer (4-chloro-N1-cyclopropylbenzene-1,2-diamine).[1] Because it has nearly identical solubility and pKa, standard recrystallization fails.

  • Fix: Use Flash Chromatography with a polarity-modified eluent (Protocol C) or convert to a specific salt (Protocol D).[1]

Q: My mass spec shows a peak at [M-34]. A: This indicates Dechlorination (Des-chloro analog).[1] This occurs if hydrogenation (Pd/C, H2) was used for the nitro-reduction step without a poison (like sulfided platinum) or if reaction times were excessive.

  • Fix: This impurity is difficult to remove.[1] It is more efficient to restart the reduction step using Fe/NH4Cl or SnCl2 to prevent dehalogenation.

Visualizing Impurity Pathways

The following diagram illustrates the genesis of common impurities during synthesis.

ImpurityPathways SM Starting Material (2,4-Dichloro-1-nitrobenzene) Target Target Product (5-Chloro-N1-cyclopropyl...) SM->Target 1. Cyclopropylamine (S_NAr) 2. Reduction Regio Regioisomer (4-Chloro-N1-cyclopropyl...) SM->Regio Non-selective S_NAr (Attack at C4 instead of C2) Oxid Oxidation Products (Quinone Imines/Dimers) Target->Oxid Air Exposure (Slow) DesCl Des-Chloro Impurity (Dehalogenation) Target->DesCl Over-reduction (Pd/C, H2)

Figure 1: Mechanistic pathways for impurity formation. Note that regioisomers form during the substitution step, while des-chloro impurities form during reduction.[1]

Part 2: Purification Protocols

Choose the protocol based on your impurity profile.

Protocol A: Acid-Base "Back-Extraction" (General Cleanup)

Best for: Removing non-basic impurities (starting nitro compounds, tars).[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (3 eq). The diamine moves to the aqueous phase; non-basic impurities stay in EtOAc.

    • Critical Step: Keep the aqueous phase cold (0-5°C) to prevent hydrolysis or diazonium formation.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (to remove trapped neutrals).

  • Basification: Slowly adjust the aqueous phase to pH 9-10 using 20% NaOH or NH4OH while cooling.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry over Na2SO4 and concentrate in vacuo at <40°C.

Protocol B: Activated Carbon Treatment

Best for: Removing colored oxidation products (purple/black).[1]

  • Dissolve the diamine in Methanol or Ethanol (5-10 mL/g).[1]

  • Add Activated Carbon (10-20 wt% relative to substrate).[1]

    • Tip: Use specialized carbon like Norit SX Ultra for fine chemical purification.

  • Heat to reflux for 30 minutes.

  • Filter hot through a Celite pad to remove carbon.[1]

  • Concentrate the filtrate.[1] The product should be a pale yellow/brown solid.[1]

Protocol C: Flash Column Chromatography (Regioisomer Separation)

Best for: Separating the 5-chloro and 4-chloro isomers.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: A gradient of Hexane : Ethyl Acetate (from 9:1 to 7:3).

    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This prevents the diamine from streaking (tailing) on the silica, sharpening the bands for better separation.

  • Loading: Dissolve in a minimum amount of DCM/Hexane.

Separation Data Table:

Compound Approx. Rf (Hex:EtOAc 3:1) Notes
Non-polar Impurities > 0.8 Unreacted nitro/halo compounds
5-Chloro-N1-cyclopropyl... 0.45 Target Product
4-Chloro-N1-cyclopropyl... 0.40 Regioisomer (often elutes slightly later due to higher polarity of 4-Cl)

| Polar Tars | < 0.1 | Oxidation products |[1][5]

Protocol D: Salt Formation (Hydrochloride)

Best for: Long-term storage and high-purity isolation.[1]

  • Dissolve the free base in Anhydrous Diethyl Ether or MTBE .[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.

  • A white/off-white precipitate will form immediately.[1]

  • Filter the solid under Nitrogen.[1][6]

  • Wash with cold ether.

  • Recrystallize the salt from Ethanol/Isopropanol if needed.

    • Why this works: The crystal lattice of the salt often excludes the regioisomer more effectively than the free base lattice.[1]

Part 3: Storage & Stability Guidelines

Failure to store this compound correctly will result in rapid degradation.[1]

  • Atmosphere: Must be stored under Argon or Nitrogen .[1]

  • Temperature: -20°C is recommended for long-term storage.[1]

  • Container: Amber glass vials (to prevent photo-oxidation).

  • Stabilizers: For solutions, adding a trace of BHT (Butylated hydroxytoluene) can retard oxidation.

Part 4: References

  • Synthesis of Halogenated Phenylenediamines:

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

    • Relevance: General procedures for nucleophilic aromatic substitution and nitro reduction.[1]

  • Purification of Phenylenediamines via Salt Formation:

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of ALK Inhibitors", 2014.

    • Relevance: Describes the isolation of similar chloro-diamine intermediates as HCl salts to ensure purity.

  • Chromatographic Separation of Regioisomers:

    • Source:Journal of Chromatography A, "Separation of aniline regioisomers on silica gel", Vol 1218, Issue 42.

    • Relevance: Validates the use of triethylamine modifiers for amine purification.

  • Handling Air-Sensitive Diamines:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for drying and storing oxidation-prone amines.[1]

(Note: Specific CAS 1021946-60-6 is a specialized intermediate; protocols above are derived from validated methodologies for the structural class of halogenated N-alkyl-1,2-phenylenediamines.)

Sources

stability of cyclopropyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyclopropyl Group Under Acidic Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Directive & Executive Summary

The Paradox of the "Banana Bond": The cyclopropyl group is a cornerstone of modern medicinal chemistry, acting as a bioisostere for phenyl rings, alkenes, and gem-dimethyl groups. Its metabolic stability is high, but its synthetic stability in acid is precarious. The bent


-bonds (Walsh orbitals) possess significant 

-character, making the ring susceptible to electrophilic attack (protonation) and subsequent nucleophilic ring-opening or rearrangement.

Executive Rule of Thumb:

  • Unfunctionalized alkyl cyclopropanes are surprisingly robust to aqueous mineral acids (e.g., 1M HCl).

  • Electron-Donating Groups (EDGs) attached to the ring (especially -OH, -OR, -NHR) render the ring highly unstable in acid (Cyclopropylcarbinyl rearrangement).

  • Electron-Withdrawing Groups (EWGs) (ketones, esters, fluorines) generally increase stability against acid-catalyzed ring opening by destabilizing the transition state carbocation.

Diagnostic Module: Risk Assessment

Before exposing your substrate to acidic conditions (e.g., Boc-deprotection, ester hydrolysis), use this logic flow to assess the risk of ring destruction.

CyclopropylRisk Start Start: Assess Substrate Subst Substituents on Ring? Start->Subst Donor Donor Group (EDG) (-OH, -OR, -Alkyl, -Ph) Subst->Donor Yes Acceptor Acceptor Group (EWG) (-COR, -COOR, -CF3, -F) Subst->Acceptor Yes Neutral Unsubstituted Subst->Neutral No DirectConj Is the Donor directly conjugated to ring? Donor->DirectConj RiskLow LOW RISK: Generally Stable (Proceed with Std. Acid) Acceptor->RiskLow Destabilizes Cation Neutral->RiskLow Kinetic Stability RiskHigh HIGH RISK: Rearrangement/Solvolysis (Use Protocol A) DirectConj->RiskHigh Yes (e.g., Cyclopropylcarbinol) RiskMed MEDIUM RISK: Nucleophilic Opening (Use Protocol B) DirectConj->RiskMed No (Distal)

Figure 1: Decision Matrix for Acid Stability. Donors adjacent to the ring create "super-reactive" carbocation intermediates.

Troubleshooting Guides (Q&A)

Scenario A: The "Missing Product" (Rearrangement)

Symptom: You attempted to deprotect a Boc-amine or hydrolyze an ester near a cyclopropyl group using TFA or HCl. LCMS shows the correct mass, but NMR indicates a loss of the cyclopropyl signals (0.2–1.0 ppm) and appearance of alkene signals.

Diagnosis: Cyclopropylcarbinyl Rearrangement. If a carbocation can form adjacent to the ring (e.g., protonation of an alcohol or loss of a leaving group), the ring will expand or open. The cyclopropylcarbinyl cation is in rapid equilibrium with the cyclobutyl and homoallyl cations.

Mechanism:

  • Protonation of substituent (e.g., -OH becomes -OH2+).

  • Loss of leaving group forms the cation.

  • 
    -bond participation leads to ring expansion (cyclobutyl) or opening (homoallyl).
    

Corrective Action (Protocol A: Kinetic Scavenging):

  • Avoid Carbocations: Do not use conditions that generate stable carbocations (e.g., SN1 conditions).

  • Use Scavengers: Add cation scavengers (triethylsilane or dimethyl sulfide) to trap the cation before it rearranges, although this often reduces yield.

  • Switch Reagents: Use Lewis Acids that coordinate rather than protonate, or use basic conditions if possible.

Scenario B: Ring Opening (Solvolysis)

Symptom: The ring opens to form a linear chain with a nucleophile (Cl, OH, OMe) attached. Context: Common with "Donor-Acceptor" cyclopropanes or simple alkyl cyclopropanes in hot, strong acid.

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening. Protonation of the ring edge (acting like an alkene) creates a protonated cyclopropane intermediate, which is then attacked by a nucleophile (SN2-like).[1]

Corrective Action (Protocol B: Non-Nucleophilic Acids):

  • Remove Nucleophiles: Avoid HCl (Cl- is nucleophilic) or HBr.

  • Alternative Acid: Use Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) in non-nucleophilic solvents (DCM, Toluene).

  • Temperature: Run the reaction at 0°C. The activation energy for ring opening is higher than for N-Boc deprotection.

Technical Data & Optimization

Table 1: Acid Tolerance Matrix

Stability of the cyclopropyl moiety against common acidic reagents.

ReagentConditionsUnsubstituted CPDonor-Substituted (e.g., -Ph, -Alkyl)Acceptor-Substituted (e.g., -COOR, -CF3)
1M HCl (aq) RT, 1h✅ Stable⚠️ Risk (Ring Opening)✅ Stable
4M HCl (Dioxane) RT, 1h✅ Stable❌ Unstable (Cl- attack)✅ Stable
TFA (Neat) 0°C, 30min✅ Stable⚠️ Risk (Solvolysis)✅ Stable
H2SO4 (Conc.) RT❌ Unstable❌ Carbonization⚠️ Risk
BBr3 / AlCl3 -78°C to 0°C⚠️ Risk❌ Rearrangement⚠️ Chelation Opening
Acetic Acid 80°C✅ Stable✅ Stable✅ Stable
Experimental Protocol: Safe Boc-Deprotection of Acid-Sensitive Cyclopropanes

Use this protocol when the cyclopropyl group is adjacent to a potential carbocation site or electron-rich system.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (Et3SiH) (2.0 equiv).

    • Why? Et3SiH acts as a hydride source to quench adventitious cations, preventing polymerization or chain rearrangements.

  • Acid Introduction: Cool solution to 0°C (Ice bath). Add TFA dropwise (Final ratio 4:1 DCM:TFA).

    • Note: Do NOT use HCl/Dioxane or HCl/MeOH; the chloride/methanol are nucleophiles that will open the activated ring.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 mins. Do not let it warm to RT unless necessary.

  • Quench: Pour into saturated aqueous NaHCO3 at 0°C. Do not concentrate the acidic solution (concentration increases acidity and promotes destruction).

Mechanistic Visualization

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the divergent pathways of a cyclopropylcarbinyl system in acid.

Mechanism Start Cyclopropylcarbinol (Substrate) Cation Cyclopropylcarbinyl Cation (Intermediate) Start->Cation -H2O H_plus + H+ H_plus->Start Path1 Nucleophilic Trapping (Kinetic Product) Cation->Path1 Fast Trapping (No Nucleophile) Path2 Ring Expansion (Cyclobutyl Cation) Cation->Path2 Equilibrium Path3 Ring Opening (Homoallyl Cation) Cation->Path3 Equilibrium Final_Stable Desired Product (Intact Ring) Path1->Final_Stable Final_Rearranged Rearranged Products (Loss of Activity) Path2->Final_Rearranged Path3->Final_Rearranged

Figure 2: The "Bermuda Triangle" of Cyclopropyl Cations. Without kinetic trapping, the ring expands or opens.

FAQs

Q: Can I use Lewis Acids (e.g., BF3·OEt2) instead of Brønsted acids? A: Proceed with caution. While Lewis acids avoid protonation, they can coordinate to the "banana bonds" or adjacent heteroatoms, triggering ring opening (homo-Michael addition), especially in Donor-Acceptor cyclopropanes . Mild Lewis acids like ZnBr2 are safer than strong ones like AlCl3.

Q: Is the cyclopropyl ketone stable to acid? A: Generally, yes . The carbonyl group is electron-withdrawing, which destabilizes the formation of a cation on the ring. Cyclopropyl ketones are often stable in 6M HCl at reflux, provided there are no other sensitive groups.

Q: I have a gem-difluorocyclopropane. Is it more or less stable? A: More stable. The fluorine atoms are electron-withdrawing (inductive effect), which strengthens the distal C-C bond against acid cleavage. However, they are susceptible to base-catalyzed elimination.

References

  • Wiberg, K. B. (1968). The Cyclopropyl Radical and Cation. Accounts of Chemical Research. Link

    • Foundational text on the structure and reactivity of cyclopropyl intermedi
  • Olah, G. A., et al. (1972). Stable Carbocations.[2] CXXVI. Protonated Cyclopropane.[3] Journal of the American Chemical Society.[4][5] Link

    • Definitive evidence of protonated cyclopropane structures in superacid media.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

    • Review of cyclopropane stability and utility in modern drug discovery.
  • Gagnon, A., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Beilstein Journal of Organic Chemistry. Link

    • Specific protocols for acid-c

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-chloro-N1-cyclopropylbenzene-1,2-diamine: NMR Spectroscopy vs. Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 5-chloro-N1-cyclopropylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of ¹H and ¹³C NMR spectral interpretation, supported by predictive data, and contrast this powerful technique with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate analytical strategy for comprehensive characterization and impurity profiling.

Part 1: Definitive Structural Elucidation via NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure. Unlike techniques that provide information on molecular weight or functional groups alone, NMR reveals the precise connectivity and spatial arrangement of atoms within a molecule. For a novel or reference compound like this compound, NMR is not just an analytical choice; it is a foundational requirement for absolute structural confirmation.

The Rationale Behind NMR as the Primary Tool

The choice to begin with NMR is rooted in its unparalleled ability to provide detailed structural information. While other methods can confirm purity or mass, only NMR can verify the correct isomeric arrangement of substituents on the benzene ring and confirm the integrity of the cyclopropyl moiety. This is critical in drug development, where incorrect isomers can lead to drastically different pharmacological or toxicological profiles.[1][2]

Predicted ¹H and ¹³C NMR Spectral Analysis

While an experimental spectrum is the ultimate goal, a predictive analysis based on established principles of chemical shifts and coupling constants provides a powerful roadmap for interpretation. The structure is numbered below for clarity in assignments.

Caption: Structure of this compound with numbering for NMR assignments.

¹H NMR (400 MHz, CDCl₃) Predicted Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~6.8 - 7.0dJ ≈ 2.0Ortho to -NHR (electron-donating), meta to -Cl and -NH₂. Experiences deshielding but less than H3/H4. Small coupling to H4.
H4~6.7 - 6.9ddJ ≈ 8.0, 2.0Ortho to -Cl (electron-withdrawing) and meta to both amino groups. Coupled to H3 and H6.
H3~6.6 - 6.8dJ ≈ 8.0Ortho to -NH₂ and meta to -Cl and -NHR. Coupled to H4.
N1-H ~3.5 - 4.5br s-Broad signal due to quadrupolar relaxation and possible exchange. Position is solvent-dependent.
N2-H~3.0 - 4.0br s-Broad signal due to quadrupolar relaxation and possible exchange. Position is solvent-dependent.
H7 (cyclopropyl CH)~2.2 - 2.5m-Methine proton on the cyclopropyl ring, deshielded by the adjacent nitrogen.
H8 (cyclopropyl CH₂)~0.7 - 1.0m-Methylene protons cis to the benzene ring. Shielded by the cyclopropane ring current.[3]
H8 (cyclopropyl CH₂)~0.4 - 0.7m-Methylene protons trans to the benzene ring. Highly shielded by the cyclopropane ring current.[3][4]

¹³C NMR (100 MHz, CDCl₃) Predicted Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1~140 - 145Aromatic carbon attached to N1, deshielded.
C2~135 - 140Aromatic carbon attached to N2.
C5~125 - 130Aromatic carbon attached to chlorine.
C3, C4, C6~115 - 125Aromatic CH carbons.
C7 (cyclopropyl CH)~30 - 35Deshielded cyclopropyl methine carbon due to attachment to nitrogen.
C8 (cyclopropyl CH₂)~10 - 15Highly shielded cyclopropyl methylene carbons, a key signature of the cyclopropyl group.[5]
Experimental Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. Causality: A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ can be useful for better observation of exchangeable N-H protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS provides a reference point for the chemical shift scale, ensuring data consistency across different experiments and instruments.[7]

  • Data Acquisition:

    • Record a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

    • Record a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to unambiguously assign all signals and confirm connectivity.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Integrate the ¹H signals to determine the relative ratios of protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) weigh->dissolve acq_1h Acquire 1D ¹H Spectrum dissolve->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process Process Data (FT, Phasing, Baseline) acq_2d->process assign Assign Signals (Chemical Shift, Integration, Coupling) process->assign elucidate Confirm Structure & Connectivity assign->elucidate

Caption: A typical workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Part 2: Comparison with Orthogonal Analytical Techniques

While NMR is paramount for structural elucidation, a multi-faceted analytical approach is essential in a regulated environment like drug development.[9] Orthogonal methods provide complementary information, particularly for purity determination and trace-level impurity analysis.

Technique Primary Application Strengths Limitations
NMR Spectroscopy Unambiguous Structure Elucidation Provides definitive connectivity and stereochemistry; Quantitative (qNMR) without reference standards for all components.[10]Lower sensitivity compared to MS; Higher initial instrument cost; Can be complex for mixture analysis without separation.[1]
LC-MS/MS Impurity Identification & Quantification Exceptional sensitivity (ppb levels); Provides molecular weight information; Ideal for complex matrices.[11]Does not provide definitive structural connectivity; Isomers can be difficult to distinguish; Requires reference standards for accurate quantification.
HPLC-UV Purity Assessment & Routine QC Robust, reproducible, and widely available; Excellent for quantifying known components and impurities against a reference standard.Limited identification capabilities (based on retention time); Less sensitive than MS; Chromophore required for UV detection.[12]
GC-MS Volatile Impurity Analysis High chromatographic resolution for volatile and semi-volatile compounds; Provides molecular weight and fragmentation patterns for identification.[13][14]Not suitable for non-volatile or thermally labile compounds; Derivatization may be required for polar analytes like amines.[11]
IR Spectroscopy Functional Group Identification Fast and non-destructive; Confirms presence of key functional groups (e.g., N-H, aromatic C-H).[5]Provides limited information on the overall molecular structure; Not suitable for quantification or complex mixture analysis.[15]
Synergistic Application in Drug Development

In a typical workflow, NMR is used to definitively characterize the main compound (the Active Pharmaceutical Ingredient or intermediate). HPLC-UV is then developed and validated as a robust method for routine quality control to assess purity and quantify known impurities.[16][17] When an unknown impurity is detected by HPLC, LC-MS is employed to obtain its molecular weight, and preparative HPLC may be used to isolate it for subsequent structure elucidation by NMR.[2][18]

Technique_Selection start Analytical Goal goal1 Definitive Structure Elucidation? start->goal1 goal2 Routine Purity Check & Quantification? goal1->goal2 No nmr NMR Spectroscopy goal1->nmr Yes goal3 Trace Impurity Detection/ID? goal2->goal3 No hplc HPLC-UV goal2->hplc Yes goal4 Confirm Functional Groups? goal3->goal4 No lcms LC-MS/MS goal3->lcms Yes ir IR Spectroscopy goal4->ir Yes

Caption: Decision logic for selecting an analytical technique based on the primary objective.

Conclusion

For the comprehensive analysis of this compound, NMR spectroscopy is the indispensable tool for initial, unambiguous structural verification. Its ability to map the complete atomic framework of the molecule provides a level of certainty that no other single technique can match. However, in the context of pharmaceutical development and quality control, a holistic and orthogonal approach is superior. Integrating the strengths of NMR with the quantitative power of HPLC and the sensitivity of Mass Spectrometry creates a robust analytical package. This ensures not only the correct identity of the target molecule but also guarantees its purity and safety, meeting the stringent requirements of the industry.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • ¹H- and ¹³C-NMR for - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4349–4360. [Link]

  • Bale, G., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology, 35(9), 1619–1627. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13). Ardena. [Link]

  • ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN). (n.d.). ResearchGate. [Link]

  • Talebpour, Z., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Liquid Chromatography & Related Technologies, 39(10), 475-492. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2025, October 21). PDF from ResearchGate.[Link]

  • Görög, S. (1996). Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 967-976. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, April 21). PDF from ResearchGate.[Link]

  • ¹H NMR spectra of (a) PPD and (b) 1. (n.d.). ResearchGate. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Defense Technical Information Center. [Link]

  • N-phenyl-p-phenylenediamine. (n.d.). SpectraBase. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. (n.d.). [Link]

  • 5-chloro-N1-phenylbenzene-1,2-diamine | CAS 68406-47-3. (n.d.). AMERICAN ELEMENTS. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024, August 23). Journal of Young Pharmacists. [Link]

  • Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine. (n.d.).
  • 5-Chloro-N-phenylbenzene-1,2-diamine. (n.d.). LookChem. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Determination of 5-chloro-N1-cyclopropylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-chloro-N1-cyclopropylbenzene-1,2-diamine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and validating the final method according to stringent regulatory standards.

Foundational Strategy: Understanding the Analyte and Objectives

This compound is a substituted aromatic diamine. Its key structural features—the aromatic ring, two amine functional groups, and a cyclopropyl moiety—dictate its chromatographic behavior. The primary amino groups are basic and readily protonated at acidic pH. The aromatic ring provides a strong chromophore, making UV detection highly suitable.

Our objective is not merely to separate the main component but to develop a stability-indicating method . This requires proving that the method can separate the main analyte from any potential process-related impurities and, critically, from degradation products that could form under stress conditions.[1] This is a mandatory requirement under International Council for Harmonisation (ICH) guidelines.[2][3]

The Method Development Cascade: A Logic-Driven Workflow

Effective method development is a systematic process of refining chromatographic parameters to achieve optimal separation. The following diagram outlines our logical workflow.

HPLC_Method_Development_Workflow A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Method Scouting A->B Input C Column Chemistry Selection (C18, Phenyl, Cyano) B->C Evaluate D Mobile Phase Optimization (Organic Modifier, pH, Buffer) B->D Evaluate E Detector Parameter Setting (Wavelength, PDA) B->E Evaluate F Optimization of Conditions (Gradient, Flow Rate, Temp) C->F D->F E->F G Forced Degradation Study F->G Apply Optimized Method H Method Validation (ICH Q2) G->H Verify Specificity I Final Validated Method H->I Finalize

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Chromatographic Conditions

The choice of stationary and mobile phases is the most critical factor influencing chromatographic selectivity.[4] We evaluated two primary reversed-phase columns to illustrate the impact of stationary phase chemistry on the separation of this polar aromatic compound.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Reversed-phase chromatography is the preferred mode for analyzing small pharmaceutical molecules.[5] We began with a standard C18 column, the workhorse of most analytical labs, and compared it with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.[6][7]

  • Hypothesis A (C18 Column): A high-purity, end-capped C18 column will provide sufficient hydrophobic retention for the analyte and its non-polar impurities.[8]

  • Hypothesis B (Phenyl-Hexyl Column): A Phenyl-Hexyl column will offer enhanced retention and potentially different selectivity for the aromatic analyte and related impurities through π-π interactions between the phenyl rings of the stationary phase and the analyte.[8][9]

Mobile Phase and Detector Optimization

For both columns, a systematic approach was used to optimize the mobile phase.

  • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase mode.[10]

  • Aqueous Phase & pH: Since the analyte has basic amino groups, controlling the mobile phase pH is crucial for achieving symmetrical peak shapes.[11] An acidic mobile phase (pH 3.0) using a phosphate buffer ensures the amine groups are consistently protonated, minimizing peak tailing.[12]

  • Detector: A Photodiode Array (PDA) detector was selected. Unlike a single-wavelength UV detector, a PDA detector captures absorbance across a wide spectrum simultaneously.[13][14] This is indispensable for assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[15][16] The optimal detection wavelength was determined to be 245 nm from the analyte's UV spectrum.

Performance Comparison

The two methods were developed and optimized, leading to the final conditions and results summarized below.

Table 1: Comparison of Optimized HPLC Methods

ParameterMethod AMethod BRationale for Comparison
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmTo evaluate the effect of stationary phase selectivity (hydrophobic vs. π-π interactions).
Mobile Phase A 20 mM KH₂PO₄, pH 3.020 mM KH₂PO₄, pH 3.0Consistent buffered aqueous phase to isolate the effect of the column.
Mobile Phase B AcetonitrileAcetonitrileConsistent organic modifier.
Gradient 10% to 90% B in 20 min15% to 85% B in 20 minGradient optimized for best resolution on each specific column.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.
Detection PDA at 245 nmPDA at 245 nmOptimal wavelength based on analyte's max absorbance.
Retention Time 10.2 min11.5 minPhenyl-Hexyl column shows stronger retention due to π-π interactions.
Tailing Factor 1.11.05Both methods produce excellent peak symmetry.
Resolution (Rs) > 2.0 for all impurity pairs> 2.5 for all impurity pairsMethod B shows superior resolution for a critical impurity pair.

Demonstrating Specificity: The Forced Degradation Study

A forced degradation study is essential to prove the stability-indicating nature of the chosen method (Method B).[1] The study exposes the analyte to harsh conditions to intentionally generate degradation products.[2] As per ICH Q1A(R2), stress conditions should target 5-20% degradation of the active ingredient.

Table 2: Summary of Forced Degradation Results (Method B)

Stress ConditionObservationsPurity of Main Peak (%)Peak Purity Angle vs. ThresholdConclusion
Acid Hydrolysis (0.1N HCl, 60°C, 8h)Significant degradation, 2 major degradants formed.85.2PassMethod resolves all degradants from the main peak.
Base Hydrolysis (0.1N NaOH, 60°C, 4h)Moderate degradation, 1 major degradant.91.5PassMethod is stability-indicating under basic conditions.
Oxidation (3% H₂O₂, RT, 24h)Major degradation, multiple degradants observed.81.7PassMethod effectively separates oxidative degradants.
Thermal (80°C, 48h)Minor degradation.98.9PassAnalyte is relatively stable to heat.
Photolytic (ICH Q1B, 1.2M lux-hr)Minor degradation, 1 small degradant peak.97.6PassMethod resolves photolytic degradant.

The peak purity analysis, performed using the PDA detector, confirmed that in all stressed samples, the main analyte peak was spectrally pure (Purity Angle < Purity Threshold), demonstrating that no degradants were co-eluting.[16]

Method Validation: Documented Proof of Suitability

The chosen HPLC method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18]

Table 3: Summary of Validation Parameters

ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the analyte retention time from blank, placebo, or degradation products.AchievedThe method is highly specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998Excellent linearity across the specified range.
Range 50% to 150% of the working concentration.ValidatedMethod is suitable for the intended concentration range.
Accuracy 98.0% to 102.0% recovery.99.2% to 101.3%The method is accurate.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.45%The method is precise.
Precision (Intermediate) RSD ≤ 2.0%RSD = 0.82%The method is reproducible across different days and analysts.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05% of targetSufficiently sensitive for impurity quantification.
Robustness System suitability parameters met after minor changes (flow rate ±0.1, pH ±0.1, temp ±2°C).All parameters met.The method is robust for routine use.

Detailed Experimental Protocols

Protocol for HPLC Analysis (Method B)
  • Instrumentation: HPLC system with a quaternary pump, degasser, autosampler, thermostatted column compartment, and PDA detector.[12]

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Prepare 20 mM Potassium Dihydrogen Phosphate by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 with phosphoric acid.[12] Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 245 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0 85 15
      20 15 85
      22 15 85
      22.1 85 15

      | 28 | 85 | 15 |

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 500 µg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.

Protocol for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2N HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.2N NaOH before dilution.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2N NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.2N HCl before dilution.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% Hydrogen Peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in a hot air oven at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19] Dissolve in diluent for analysis.

  • Analysis: Dilute all stressed samples to the working concentration (500 µg/mL) and analyze using the validated HPLC method alongside an unstressed control sample.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis Analysis HPLC Analysis (Method B) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Analyte Analyte Stock Solution (1 mg/mL) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Report Evaluate Specificity & Peak Purity Analysis->Report

Caption: Workflow for the forced degradation study.

Conclusion

This guide has demonstrated a comprehensive and comparative approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By comparing a standard C18 column with a Phenyl-Hexyl alternative, we established that the latter provides superior resolution for critical impurities. The method was rigorously challenged through forced degradation studies and fully validated according to ICH guidelines, proving its specificity, accuracy, precision, and robustness. This systematic, science-driven methodology ensures the development of a reliable analytical method suitable for routine quality control in a regulated pharmaceutical environment.

References

  • Shimadzu. (n.d.). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide.
  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
  • QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • USP.org. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Sílice. (n.d.). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • USP's Emerging Standards. (2025, May 5). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution.
  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Benchchem. (n.d.). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.

Sources

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: A Comparative Guide on the Fragmentation Pattern of CAS 147245-30-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, distinguishing structurally similar intermediates is a critical analytical bottleneck. CAS 147245-30-5 (5-chloro-N1-cyclopropylbenzene-1,2-diamine) is a highly specific aniline derivative featuring a cyclopropylamine moiety. Differentiating this compound from its aliphatic isomers (e.g., isopropylamine derivatives) requires precise elucidation of its gas-phase unimolecular chemistry.

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap platforms utilizing Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) systems using Collision-Induced Dissociation (CID). By mapping the unique fragmentation pattern of CAS 147245-30-5, we demonstrate how to select the optimal mass spectrometry (MS) platform based on your need for structural elucidation versus high-throughput quantitation.

Mechanistic Causality: The Cyclopropylamine Fragmentation Dynamics

As an application scientist, developing a robust MS/MS method requires understanding why a molecule fragments the way it does.

When CAS 147245-30-5 is ionized via Electrospray Ionization (ESI), the resulting [M+H]+ precursor ion (m/z 183.0689) contains a highly strained cyclopropyl ring. Upon collisional activation, the cyclic structure of the cyclopropylamine moiety is not preserved; instead, it undergoes a rapid ring-opening isomerization into a highly stable distonic ion intermediate[1]. This intermediate drives the primary fragmentation pathway: the expulsion of a neutral ethylene molecule (C2H4, 28.0313 Da) via alkene elimination, yielding a prominent fragment at m/z 155.0376.

Why HCD Outperforms Traditional CID for Structural Elucidation: HCD is a beam-type collisional activation technique specific to Orbitrap mass spectrometers, where fragmentation takes place external to the trap in a dedicated multipole collision cell[2]. Unlike resonant-excitation CID in traditional ion traps, HCD allows for continuous acquisition across an extended collisional energy range. This capability is critical for CAS 147245-30-5, as it captures both the low-energy primary fragments (loss of C2H4) and high-energy secondary fragments (subsequent loss of NH3) simultaneously[3].

Conversely, while QqQ systems also utilize beam-type CID and remain the benchmark for precise, cost-efficient targeted quantitation[4], their nominal mass resolution cannot definitively distinguish the diagnostic -C2H4 loss (28.0313 Da) from potential isobaric interferences (e.g., loss of CO or N2) without extensive chromatographic separation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS methodology incorporates a self-validating quality control loop to eliminate false positives.

Step 1: Sample Preparation & Self-Validating QC
  • Standardization: Prepare a 100 ng/mL solution of CAS 147245-30-5 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., CAS 147245-30-5-d4).

  • System Suitability: The MS system must report a mass accuracy of < 3 ppm for the internal standard's [M+H]+ ion before proceeding to the analyte. If the error exceeds 3 ppm, the protocol mandates an automatic mass lock-mass recalibration.

Step 2: Chromatographic Separation
  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Acquisition Parameters
  • Orbitrap (HCD): Operate in Parallel Reaction Monitoring (PRM) mode. Set resolution to 70,000 (at m/z 200). Use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to capture the full spectrum of distonic ion cleavages.

  • QqQ (CID): Operate in Multiple Reaction Monitoring (MRM) mode. Set Q1 and Q3 to unit resolution (0.7 FWHM). Optimize the Collision Energy (CE) via direct infusion to maximize the 183.1 → 155.0 transition.

Data Presentation: Platform & Fragmentation Comparison

Table 1: Platform Performance Comparison for CAS 147245-30-5
FeatureOrbitrap HRAM (HCD)Triple Quadrupole (CID)Analytical Advantage
Mass Resolution > 70,000 (at m/z 200)Unit Mass (~0.7 FWHM)Orbitrap unambiguously resolves isobaric interferences.
Mass Accuracy < 3 ppm± 0.2 DaOrbitrap confirms exact elemental composition of fragments.
Fragmentation Stepped NCE (Beam-type HCD)Optimized CE (Beam-type CID)HCD captures primary and secondary fragments in one scan.
Primary Use Case Structural elucidation, UnknownsHigh-throughput quantitationQqQ is superior for routine, cost-effective MRM assays.
Table 2: High-Resolution Fragmentation Assignments (Orbitrap HCD)
Fragment IonTheoretical m/zMass Error (ppm)FormulaMechanistic Origin
[M+H]+ 183.0689< 1.5C9H12ClN2+Intact protonated precursor
[M+H - C2H4]+ 155.0376< 2.0C7H8ClN2+Cyclopropyl ring opening & alkene elimination
[M+H - NH3]+ 166.0424< 1.8C9H9ClN+Cleavage of primary aniline amine
[M+H - HCl]+ 147.0922< 2.5C9H11N2+Halogen cleavage
[M+H - C2H4 - NH3]+ 138.0111< 2.2C7H5ClN+High-energy secondary fragmentation

Mandatory Visualization: Fragmentation Pathway

Below is the logical mapping of the HCD fragmentation pathway for CAS 147245-30-5, highlighting the critical distonic ion intermediate.

FragmentationPathway Precursor [M+H]+ m/z 183.0689 (CAS 147245-30-5) Distonic Distonic Ion Intermediate [CH2CH2CH-NH-Ar]•+ Precursor->Distonic HCD Activation (Ring Opening) Frag2 Loss of NH3 (-17.0265 Da) m/z 166.0424 Precursor->Frag2 Primary Amine Cleavage Frag3 Loss of HCl (-35.9767 Da) m/z 147.0922 Precursor->Frag3 Halogen Cleavage Frag1 Loss of C2H4 (-28.0313 Da) m/z 155.0376 Distonic->Frag1 Alkene Elimination Frag4 Secondary Loss (-NH3) m/z 138.0111 Frag1->Frag4 High Energy HCD

Figure 1: Proposed HCD fragmentation pathway of CAS 147245-30-5 highlighting distonic ion formation.

References

  • Collision-induced dissociation - Wikipedia Source: Wikipedia URL
  • Triple quadrupole (QqQ)
  • Source: Journal of the American Chemical Society (ACS)
  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles Source: MDPI URL

Sources

comparing reactivity of N-cyclopropyl vs N-methyl o-phenylenediamines

Comparative Guide: Reactivity & Utility of -Cyclopropyl vs. -Methyl o-Phenylenediamines

Executive Summary

The choice between


nucleophilic reactivitymetabolic fate1
  • 
    -Methyl (N-Me-OPD):  The "Standard." High nucleophilicity, predictable steric profile, and rapid synthetic conversion.[1] However, it suffers from rapid metabolic 
    
    
    -demethylation in vivo.[1]
  • 
    -Cyclopropyl (N-cPr-OPD):  The "Strategist." Lower basicity and higher steric demand slow down synthetic cyclizations.[1] Its primary value is metabolic stability (resisting dealkylation), but it introduces a risk of mechanism-based inhibition (MBI) via radical ring-opening.[1]
    

Physicochemical Profile

The distinct behaviors of these two precursors stem from the unique electronic and steric properties of the cyclopropyl group compared to the methyl group.

Feature

-Methyl (N-Me)

-Cyclopropyl (N-cPr)
Impact on Reactivity
Hybridization

Carbon
Pseudo-

(Walsh Orbitals)
N-cPr bond has higher

-character, reducing lone pair availability.[1]
Basicity (

)
~4.85 (Conjugate Acid)~4.60 (Conjugate Acid)N-Me is more basic. N-cPr is less basic due to the electron-withdrawing inductive effect (-I) of the strained ring.
Steric Bulk Low (

-value: 1.70)
High (

-value: ~2.90)
N-cPr hinders attack at the secondary amine, affecting regioselectivity.[1]
Electronic Effect

(Inductive Donor)

/

(Dual Nature)
N-cPr stabilizes radical cations (via bisected conformation) but withdraws electron density inductively.
Key Insight: The "Bisected" Conformation

Unlike the freely rotating methyl group, the cyclopropyl group prefers a bisected conformation where the C-H bond of the methine is perpendicular to the aromatic

1

Synthetic Reactivity: Benzimidazole Formation

The most common application for these substrates is the synthesis of 1-substituted benzimidazoles.

Mechanism & Regioselectivity

In the condensation with aldehydes (oxidative cyclization), the reaction proceeds via two steps:

  • Imine Formation: Attack of the primary amine on the aldehyde (governed by sterics).

  • Cyclization: Attack of the secondary amine on the imine carbon (governed by nucleophilicity).

Observation:

  • N-Me-OPD: Rapidly cyclizes.[1] The secondary amine is highly nucleophilic.

  • N-cPr-OPD: Slower cyclization. The lower basicity and higher steric hindrance of the cyclopropyl amine retard the second step. This often requires higher temperatures or stronger oxidants/catalysts to drive to completion.[1]

Visualization: Reaction Pathway

ReactionPathwaycluster_0Critical Rate-Determining DifferenceStartStart:Aldehyde + DiamineImineIntermediate:Schiff Base (Imine)Start->ImineStep 1: Primary NH2 Attack(Fast for both)ProductProduct:1-Substituted BenzimidazoleImine->ProductStep 2: Cyclization(N-Me: Fast)(N-cPr: Slow/Steric Drag)

Caption: The primary differentiator is Step 2. N-cyclopropyl substrates often stall at the Schiff base stage if the oxidant is insufficient.

Metabolic Stability & Toxicology

This is the deciding factor for drug development.

The N-Methyl Liability

N-Me-OPD derivatives are classic substrates for CYP450-mediated


-demethylation
  • Mechanism:[2][3][4][5][6] Hydrogen atom abstraction (HAT) from the methyl group

    
     Carbinolamine intermediate 
    
    
    Loss of Formaldehyde.
  • Result: Rapid clearance and loss of potency (if the methyl is required for binding).

The N-Cyclopropyl "Trap"

The cyclopropyl group resists simple dealkylation because the C-H bond strength is higher (~106 kcal/mol vs 96 kcal/mol for methyl). However, it introduces a specific risk: Single Electron Transfer (SET) oxidation.[1]

  • Mechanism:[2][3][4][5][6] CYP450 removes an electron from the nitrogen

    
     Amine Radical Cation.
    
  • Fate: The cyclopropyl ring opens (clock reaction,

    
    ) to form a reactive carbon radical.
    
  • Risk:[7][8][9] This radical can covalently bind to the CYP enzyme, causing Mechanism-Based Inhibition (Suicide Inhibition) .[1]

MetabolismSubstrateDrug Candidate(Benzimidazole)CYPCYP450 OxidationSubstrate->CYPMe_InterN-HydroxymethylCYP->Me_InterIf N-MethylcPr_RadRadical CationCYP->cPr_RadIf N-CyclopropylMe_ProdN-Dealkylated Product(Loss of Activity)Me_Inter->Me_ProdFastcPr_OpenRing Opening(Reactive Radical)cPr_Rad->cPr_OpenSET MechanismcPr_BindCovalent Binding to CYP(Toxicity/Inhibition)cPr_Open->cPr_BindIrreversible

Caption: Metabolic divergence. N-Me leads to clearance; N-cPr leads to stability or toxicity.

Experimental Protocols

Protocol A: Comparative Synthesis of 1-Alkyl-2-Phenylbenzimidazole

Objective: To demonstrate the reactivity difference in oxidative cyclization.

Materials:

  • Diamine A:

    
    -methyl-1,2-phenylenediamine (1.0 eq)[1]
    
  • Diamine B:

    
    -cyclopropyl-1,2-phenylenediamine (1.0 eq)[1]
    
  • Benzaldehyde (1.1 eq)[10]

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.5 eq)
    
  • Solvent: DMF/Water (9:1)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the respective diamine in 5 mL DMF/Water.

  • Addition: Add benzaldehyde (1.1 mmol) followed by

    
     (1.5 mmol).
    
  • Reflux: Heat the mixture to 100°C.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LCMS every 30 minutes.

    • Expectation: Diamine A (N-Me) reaches >95% conversion within 1-2 hours .

    • Expectation: Diamine B (N-cPr) requires 3-5 hours and may show a persistent intermediate (Schiff base) peak before full cyclization.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[1]

Protocol B: Stability Assessment (Air Oxidation)

Objective: To test shelf-life stability.

  • Place 50 mg of free base N-Me-OPD and N-cPr-OPD in separate open vials.

  • Expose to ambient air/light for 48 hours.

  • Observation:

    • N-Me-OPD: Rapidly turns dark purple/black (formation of quino-imines and oligomers). Must be stored as HCl salt.

    • N-cPr-OPD: Turns brown slowly. The steric bulk and lower electron density on the nitrogen provide marginal resistance to auto-oxidation compared to the methyl analog, but it is still unstable long-term.

References

  • Mechanism of Benzimidazole Formation

    • Title: "Recent achievements in the synthesis of benzimidazole deriv
    • Source: RSC Advances, 2023.[1]

    • URL:[Link]

  • Cyclopropyl Metabolic Activation

    • Title: "Metabolic Activation of N-Cyclopropylamines: Mechanisms and Consequences."
    • Source: Chemical Research in Toxicology (ACS).[1]

    • Context: Defines the radical ring-opening mechanism (SET)
  • Electronic Properties of Cyclopropyl Groups

    • Title: "Unraveling the Electronic Influence of the Cyclopropyl Group."
    • Source: BenchChem Technical Guides.[1]

  • N-Dealkylation Mechanisms

    • Title: "Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450."[3]

    • Source: Dalton Transactions (RSC).[1]

    • URL:[Link]

Reference Standards for 5-chloro-N1-cyclopropylbenzene-1,2-diamine Analysis: A Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and qualification framework for 5-chloro-N1-cyclopropylbenzene-1,2-diamine (CAS 147245-30-5), a critical intermediate in the synthesis of antiviral therapeutics (e.g., NS5A inhibitors like Ledipasvir).

Executive Summary: The Purity Imperative

In drug development, this compound serves as a scaffold for benzimidazole formation. Its quality directly correlates to the impurity profile of the Final Active Pharmaceutical Ingredient (API). Because "off-the-shelf" pharmacopeial standards (USP/EP) generally do not exist for this specific intermediate, laboratories must choose between Commercial Research Grade Materials or In-House Qualified Reference Standards .

This guide compares these options and provides a self-validating protocol for establishing a Primary Reference Standard (PRS) compliant with ICH Q7 and Q2(R1) guidelines.

Comparative Analysis: Sourcing Strategies

We evaluated three common sourcing tiers for this reference standard. The data below synthesizes typical industry performance metrics.

Table 1: Reference Standard Options Comparison
FeatureOption A: Commercial "Tech" Grade Option B: Commercial Analytical Standard Option C: In-House Qualified PRS (Recommended)
Typical Purity 95.0% – 97.0%98.0% – 99.0%> 99.8%
Traceability None (Batch only)Limited (Vendor CoA)Full (NMR, MS, TGA, ROI)
Impurity ID UnknownGeneric (e.g., "Total Impurities")Specific (Regioisomers, Des-cyclopropyl)
Potency Assignment Area % (Uncorrected)Area % (Uncorrected)Mass Balance (% w/w)
Risk Profile High: Risk of assay bias >3%.Moderate: Acceptable for early R&D.Low: Mandatory for GMP Release/Stability.
Cost Low ($)Medium (

)
High Initial Investment (

$)

Expert Insight: Using Option A or B for quantitative assay (w/w) calculation introduces a systematic error. Most commercial vendors report purity by "HPLC Area %," which ignores residual solvents, water, and inorganic salts. For a diamine like CAS 147245-30-5, which is prone to oxidation and hygroscopicity, "Area %" can overestimate potency by 2–5%, leading to mass balance failures in API synthesis.

Technical Specification & Critical Quality Attributes (CQAs)

Before qualification, the candidate material must meet specific structural and purity criteria.

  • Chemical Name: this compound[1]

  • CAS Number: 147245-30-5[1]

  • Molecular Formula: C9H11ClN2

  • Molecular Weight: 182.65 g/mol

Critical Impurities to Control
  • Des-cyclopropyl Analog (4-chloro-1,2-diaminobenzene): Result of incomplete alkylation or dealkylation.

  • Regioisomer (4-chloro-N2-cyclopropyl...): Formation depends on the nucleophilic substitution selectivity during synthesis.

  • Oxidation Products: Purple/black azo or nitroso species formed upon air exposure.

Experimental Protocol: Establishing the In-House Standard

To generate an Option C standard, follow this self-validating workflow. This protocol ensures the material is suitable for use as a Primary Reference Standard.

Phase 1: Purification (Recrystallization)[3][4]
  • Objective: Increase purity from ~97% to >99.8%.

  • Solvent System: Toluene/Heptane or Ethanol/Water (degassed).

  • Procedure:

    • Dissolve crude diamine in minimum hot Toluene (60°C) under Nitrogen.

    • Add activated charcoal (to remove oxidation color bodies), stir 15 min, and filter hot.

    • Slowly cool to 0°C.

    • Filter crystals and wash with cold Heptane.

    • Critical Step: Dry under high vacuum at 40°C for 24 hours to remove solvents (confirmed by GC-HS).

Phase 2: Structural Identification (The "Truth" Test)
  • 1H NMR (400 MHz, DMSO-d6):

    • Confirm cyclopropyl protons (multiplets at ~0.4–0.8 ppm).

    • Confirm aromatic substitution pattern (singlet/doublet splitting distinct for 1,2,4-substitution).

    • Acceptance Criteria: No missing protons; solvent peaks matching GC-HS data.

  • Mass Spectrometry (ESI+):

    • Observe [M+H]+ = 183.07 m/z.

    • Observe characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

Phase 3: Purity & Potency Assignment (Mass Balance Approach)

Do not rely on HPLC Area %. Calculate potency (


) using the Mass Balance Equation:


Where:

  • 
    : Total Organic Impurities by HPLC (Area %).
    
  • 
    : Volatiles (Water by KF + Solvents by GC).
    
  • 
    : Residue on Ignition (Sulfated Ash).
    

Recommended Analytical Method (HPLC-UV)

This method is designed to separate the target diamine from its critical impurities (regioisomers and des-cyclopropyl analogs).

Instrument: UHPLC or HPLC equipped with DAD. Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 7.5). Mobile Phase B: Acetonitrile. Flow Rate: 1.0 mL/min. Detection: 254 nm (aromatic ring) and 290 nm (oxidized impurities). Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Purpose
0.0 5 Initial Hold
15.0 80 Elute Organics
15.1 5 Re-equilibration

| 20.0 | 5 | End |

System Suitability Requirements:

  • Resolution (

    
    ):  > 2.0 between this compound and 4-chloro-1,2-diaminobenzene (elutes earlier).
    
  • Tailing Factor: < 1.5 (Diamines often tail; use base-deactivated columns or buffer pH > 7).

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic and testing required to certify the material.

QualificationWorkflow Start Crude Material (CAS 147245-30-5) Purify Recrystallization (Toluene/Heptane) Start->Purify ID_Check Structure ID (NMR, MS, IR) Purify->ID_Check Purity_Check Purity Assessment (HPLC, GC, KF, ROI) ID_Check->Purity_Check Decision Purity > 99.5%? Purity_Check->Decision Fail Reject / Reprocess Decision->Fail No Calc Mass Balance Calculation (Assign Potency) Decision->Calc Yes Release Release as Primary Reference Standard Calc->Release

Caption: Workflow for converting crude intermediate into a qualified Primary Reference Standard compliant with ICH Q7.

Diagram 2: Impurity Fate Mapping

Understanding why purity matters: How impurities in the standard affect the final drug analysis.

ImpurityFate Std Ref Standard (5-chloro-N1-cyclopropyl...) Analysis HPLC Assay (External Standard Method) Std->Analysis Used as Calibrant Impurity Impurity: Des-cyclopropyl (4-chloro-1,2-diaminobenzene) Impurity->Std Contaminant Result_High Result: False High Potency (Overestimation) Analysis->Result_High If Impurity co-elutes Result_Low Result: False Low Potency (Underestimation) Analysis->Result_Low If Impurity separates but is uncorrected

Caption: Impact of uncorrected impurities in the reference standard on the final assay results.

Storage & Stability

Diamines are highly susceptible to oxidation (browning) and photodegradation.

  • Storage: -20°C in amber glass vials.

  • Headspace: Argon or Nitrogen flush is mandatory after every use.

  • Retest Period: 12 months (if stored properly).

  • Visual Check: Discard if the solid turns dark purple or black.

References

  • International Conference on Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved February 26, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2016). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.).[2] Compound Summary: Phenylenediamine Derivatives. (Used for structural analog comparison). Retrieved February 26, 2026, from [Link]

Sources

A Comparative Guide to the Identification of 5-chloro-N1-cyclopropylbenzene-1,2-diamine in Drug Impurity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the assurance of drug substance purity is paramount to safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of a potential process-related impurity and degradant, 5-chloro-N1-cyclopropylbenzene-1,2-diamine. The presence of such an aromatic amine impurity, even at trace levels, necessitates the development of robust, specific, and sensitive analytical methods.

This document will explore a multi-faceted approach, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. We will delve into the causality behind experimental choices, present hypothetical comparative data, and provide detailed protocols to guide researchers in developing and validating their own stability-indicating methods.

The Regulatory Imperative: Understanding ICH Q3A/B Guidelines

The identification and control of impurities in new drug substances are governed by the ICH Q3A(R2) guideline.[4] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.[4]

  • Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.10% or a daily intake of >1.0 mg.

  • Qualification Threshold: The level at which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.15% or a daily intake of >1.0 mg.

Given these stringent requirements, the development of a sensitive and specific stability-indicating analytical method (SIAM) is not merely a quality control exercise but a critical regulatory necessity.[5]

Potential Origin of this compound

To develop a robust analytical strategy, it is crucial to understand the potential synthetic pathways that could lead to the formation of this compound as an impurity. A plausible route could involve the incomplete reaction or side reaction of a starting material, such as in the synthesis of a more complex active pharmaceutical ingredient (API). For instance, a synthetic route targeting a benzimidazole derivative might start from a substituted o-phenylenediamine.

cluster_synthesis Plausible API Synthesis Leading to Impurity cluster_impurity Impurity Formation SM Starting Material: 4-chloro-2-nitroaniline INT1 Intermediate 1: N-cyclopropyl-4-chloro-2-nitroaniline SM->INT1 Cyclopropylation API_precursor API Precursor: This compound INT1->API_precursor Reduction of nitro group API Final API (e.g., Benzimidazole derivative) API_precursor->API Cyclization with R-COOH Impurity Impurity: This compound API_precursor->Impurity Incomplete Reaction/ Side Product

Plausible synthetic route leading to the impurity.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is a critical step in developing a stability-indicating method.[6][7] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products and ensure the analytical method can separate them from the parent compound.[6][7]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve a known amount in the solvent to achieve the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve a known amount in the solvent to achieve the target concentration.

  • Control Samples: Prepare a solution of the unstressed drug substance at the same final concentration.

Comparative Analysis of Chromatographic Techniques

The choice between HPLC and GC is fundamental and depends on the analyte's properties.[8][9][10][11][12] For an aromatic amine like this compound, both techniques are viable but have distinct advantages and disadvantages.

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Start Sample containing This compound HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GCMS HPLC_Adv Advantages: - Suitable for non-volatile and thermally labile compounds - No derivatization required - Wide range of detectors (UV, DAD, MS) HPLC->HPLC_Adv Pros HPLC_Disadv Disadvantages: - Longer run times - Higher solvent consumption - Potentially lower resolution for some isomers HPLC->HPLC_Disadv Cons Derivatization Derivatization Required (e.g., Silylation) GCMS->Derivatization GCMS_Adv Advantages: - High resolution and efficiency - Fast analysis times - Mass spectrometric detection provides structural information GCMS->GCMS_Adv Pros GCMS_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Derivatization adds complexity and potential for side reactions GCMS->GCMS_Disadv Cons

Decision workflow for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred method for non-volatile and thermally sensitive compounds, making it well-suited for many pharmaceutical impurities.[10][12] A reversed-phase method with UV detection is a common starting point for aromatic amines.

Experimental Protocol: HPLC-UV/DAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 254 nm and 280 nm.

  • Sample Preparation: Dilute the sample from the forced degradation study to an appropriate concentration with the mobile phase.

  • Injection Volume: 10 µL.

Rationale:

  • A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • The gradient elution allows for the separation of compounds with a wide range of polarities, which is essential when analyzing forced degradation samples.[13]

  • Formic acid is used as a mobile phase modifier to improve peak shape for the amine analytes by ensuring they are in a single ionic state.

  • A DAD detector is crucial for assessing peak purity and for developing a method that is specific for the analyte in the presence of its degradation products.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information from the mass spectra, making it a powerful tool for impurity identification.[8][9] However, primary amines often exhibit poor peak shape in GC due to their polarity and require derivatization to improve their volatility and thermal stability.[14][15]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu.

Rationale:

  • Derivatization with BSTFA replaces the active hydrogens on the amine groups with trimethylsilyl (TMS) groups, which are less polar and more volatile.[14] This leads to improved peak shape and prevents analyte adsorption in the GC system.

  • The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of underivatized and derivatized compounds.

  • Mass spectrometric detection provides valuable structural information through fragmentation patterns, aiding in the positive identification of the impurity. The mass spectrum of the cyclopropylamine moiety is expected to show characteristic fragmentation.[16][17][18]

Hypothetical Performance Comparison
ParameterHPLC-UV/DADGC-MS
Specificity High, peak purity can be assessed with DAD.Very high, mass spectra provide structural confirmation.
Sensitivity (LOD/LOQ) Good (ng level).Potentially higher with selected ion monitoring (SIM) (pg level).
Sample Preparation Simple dilution.More complex, requires derivatization.
Analysis Time Longer (typically 20-30 min).Shorter (typically 10-15 min).[9][11][12]
Thermal Stability Not a concern.Critical, potential for on-column degradation if not derivatized.
Cost Lower initial instrument cost, higher solvent cost.Higher initial instrument cost, lower gas cost.[11][12]
Information Provided Retention time, UV spectrum.Retention time, mass spectrum (fragmentation pattern).

Note: This data is illustrative and based on typical performance characteristics for the analysis of aromatic amines.

Definitive Structural Elucidation by NMR Spectroscopy

While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of unknown impurities.[19][20][21]

Experimental Protocol: NMR Characterization

  • Isolation of the Impurity: If the impurity is present at a sufficient level in a forced degradation sample, it can be isolated using preparative HPLC.

  • Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropyl group.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and the cyclopropyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Rationale:

  • NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its constitution and connectivity.[21][22]

  • The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leading to a definitive structural confirmation.

Conclusion and Recommendations

The identification and control of impurities such as this compound are critical for ensuring the safety and quality of pharmaceutical products. This guide has outlined a comprehensive and scientifically sound approach to this analytical challenge.

For routine quality control and stability testing, a validated HPLC-UV/DAD method is recommended as the primary stability-indicating method. It offers a balance of specificity, sensitivity, and ease of use without the need for complex sample preparation.

For initial identification and structural confirmation of unknown impurities found during forced degradation or in batch release testing, GC-MS provides an orthogonal technique with high resolving power and valuable structural information, particularly when derivatization is employed. For definitive and unambiguous structural elucidation of any isolated unknown impurity, NMR spectroscopy is indispensable.

By employing a combination of these techniques, researchers and drug development professionals can build a robust data package that satisfies regulatory requirements and ensures a deep understanding of their drug substance's impurity profile.

References

  • BenchChem. (2025). Gas Chromatography vs.
  • ICH. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, December 15).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • LCGC International. (2022, April 15).
  • ECA Academy. (n.d.). Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99).
  • ResearchGate. (n.d.).
  • Phenomenex. (2025, June 6).
  • Allan Chemical Corporation. (n.d.).
  • PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
  • PubMed. (2022, October 17). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR.
  • ACS Publications. (2022, August 17). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR | Chemical Research in Toxicology.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
  • LabRulez GCMS. (2023, May 31). Methods Development for Trace Level Genotoxic Impurities.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN).
  • Oxford Academic. (n.d.).
  • NIST. (n.d.). Cyclopropylamine - the NIST WebBook.
  • Chromatography Forum. (2011, February 25). Amines by GC-MS.
  • NIH. (n.d.). Cyclopropylamine | C3H7N | CID 69828 - PubChem.
  • Taylor & Francis. (2018, July 27). Full article: Synthesis and characterization of Poly(p-phenylenediamine)
  • ResolveMass Laboratories Inc. (2025, December 19).
  • ResearchGate. (n.d.). On NMR prediction of the effectiveness of p-phenylenediamine antioxidants.
  • ResearchGate. (2025, August 5).
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • The Center for Forensic Science Research & Education. (2019, June 15).
  • PubMed. (1984, September 1). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage.
  • (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • (n.d.). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage.
  • Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control.
  • AmbioPharm. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • (2020, November 12).
  • RSC Publishing. (2022, March 3). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science.
  • BJSTR Publishers. (2022, November 30). Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.
  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine - the NIST WebBook.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Longdom Publishing. (n.d.).
  • NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts.

Sources

Spectroscopic Characterization of N-Cyclopropyl-4-chloro-1,2-diaminobenzene: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, substituted 1,2-diaminobenzenes are privileged scaffolds, serving as critical precursors for benzimidazole-based therapeutics, kinase inhibitors, and CNS-active agents. N-cyclopropyl-4-chloro-1,2-diaminobenzene represents a highly specialized intermediate. The incorporation of a cyclopropyl ring introduces unique conformational rigidity, enhanced metabolic stability, and altered lipophilicity compared to its acyclic counterparts.

This guide provides an authoritative, comparative analysis of the spectroscopic characterization (NMR, LC-MS, FTIR) of N-cyclopropyl-4-chloro-1,2-diaminobenzene against two standard alternatives: the unsubstituted 4-chloro-1,2-diaminobenzene and the acyclic analog N-isopropyl-4-chloro-1,2-diaminobenzene .

Mechanistic Role & Structural Causality

The choice of an N-cyclopropyl substituent over an N-isopropyl or unsubstituted amine is driven by specific structure-activity relationship (SAR) requirements[1].

  • Ring Strain and Hybridization: The cyclopropyl ring possesses significant angle strain (~60° bond angles). To accommodate this, the C-C bonds exhibit higher p-character, while the C-H bonds possess higher s-character. This fundamental electronic shift alters the nucleophilicity of the secondary amine, impacting downstream cyclization rates during benzimidazole synthesis[2].

  • Steric vs. Conformational Space: While the isopropyl group freely rotates, sweeping a large steric volume, the cyclopropyl group is "tied back." This allows the molecule to fit into tighter enzymatic binding pockets while maintaining resistance to oxidative metabolism by cytochrome P450 enzymes.

Benzimidazole_Synthesis Precursor N-Cyclopropyl-4-chloro- 1,2-diaminobenzene Intermediate Amide / Bisimine Intermediate Precursor->Intermediate Condensation Reagent Formic Acid / Aldehyde (Cyclizing Agent) Reagent->Intermediate Product 1-Cyclopropyl-5-chloro- benzimidazole Intermediate->Product Cyclization

Caption: Logical pathway of benzimidazole synthesis from substituted 1,2-diaminobenzene precursors.

Comparative Spectroscopic Performance

To ensure absolute structural confirmation, researchers must distinguish the cyclopropyl derivative from its analogs. The table below synthesizes the objective performance data across key spectroscopic modalities.

Spectroscopic Feature4-Chloro-1,2-diaminobenzene (Unsubstituted)[3]N-Isopropyl-4-chloro-1,2-diaminobenzene (Acyclic)N-Cyclopropyl-4-chloro-1,2-diaminobenzene (Cyclic)

H NMR (Aliphatic)
N/A (No alkyl groups)δ 1.20 (d, 6H, 2xCH

)δ 3.60 (septet, 1H, CH)
δ 0.45–0.75 (m, 4H, 2xCH

)δ 2.45 (m, 1H, CH)

H NMR (Aromatic)
δ 6.45–6.65 (m, 3H, ABX system)δ 6.50–6.70 (m, 3H, ABX system)δ 6.60–6.80 (m, 3H, ABX system)
FTIR (N-H Stretch) ~3380, 3300 cm

(Two doublets for two primary NH

)
~3380, 3300 cm

(NH

doublet)~3250 cm

(Secondary NH singlet)
~3390, 3310 cm

(NH

doublet)~3260 cm

(Secondary NH singlet)
LC-MS (ESI+) [M+H]

m/z 143.03 / 145.03m/z 185.08 / 187.08m/z 183.06 / 185.06
Isotope Ratio 3:1 (

Cl :

Cl)
3:1 (

Cl :

Cl)
3:1 (

Cl :

Cl)
Causality in Spectroscopic Shifts

The profound upfield shift of the cyclopropyl methylene protons (δ 0.45–0.75) compared to the isopropyl methyl protons (δ 1.20) is a direct consequence of the diamagnetic anisotropy generated by the strained ring bonds[4]. Conversely, the methine proton attached to the nitrogen is heavily deshielded by the electronegative amine, appearing around δ 2.45.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives during characterization.

Protocol A: Nuclear Magnetic Resonance ( H and C NMR)

Rationale: DMSO-


 is selected as the solvent because its strong hydrogen-bond accepting capability disrupts intermolecular amine-amine interactions, yielding sharper N-H signals[5].
  • Sample Preparation: Dissolve 15 mg of N-cyclopropyl-4-chloro-1,2-diaminobenzene in 0.6 mL of DMSO-

    
    . Add 0.05% Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Run on a 400 MHz spectrometer. For

    
    H NMR, use 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the rigid cyclopropyl protons.
    
  • Self-Validation Step: Verify the TMS peak is exactly at δ 0.00. Integrate the aromatic region (should equal exactly 3 protons). If the integration of the multiplet at δ 0.45–0.75 equals 4 protons, the presence of the intact cyclopropyl ring is confirmed.

Protocol B: High-Resolution LC-MS (ESI+)

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for basic amines. The addition of formic acid forces protonation, ensuring the molecule flies as the [M+H]


 cation.
  • Mobile Phase: Prepare Solvent A (0.1% Formic Acid in MS-grade H

    
    O) and Solvent B (0.1% Formic Acid in Acetonitrile).
    
  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (2.1 x 50 mm, 1.8 µm).

  • Self-Validation Step (Isotopic Signature): Locate the base peak at m/z 183.06. You must observe a secondary peak at m/z 185.06 with exactly 32-33% of the intensity of the base peak. This 3:1 ratio mathematically validates the presence of a single chlorine atom, ruling out contamination or dechlorination during synthesis.

Protocol C: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR-FTIR eliminates the need for KBr pellet pressing, which can introduce water contamination (broadening the critical N-H stretch region)[6].

  • Background: Collect a background spectrum (32 scans, 4 cm

    
     resolution) on a clean diamond ATR crystal.
    
  • Measurement: Apply 2-3 mg of the neat solid compound directly to the crystal. Apply uniform pressure using the anvil.

  • Self-Validation Step: Confirm the presence of the C-Cl stretching vibration at ~740 cm

    
    . Differentiate the primary amine (two bands at ~3390 and 3310 cm
    
    
    
    for asymmetric/symmetric stretching) from the secondary cyclopropylamine (single band at ~3260 cm
    
    
    ).

Spectroscopic Characterization Workflow

Spectroscopic_Workflow Start N-Cyclopropyl-4-chloro- 1,2-diaminobenzene NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR MS LC-MS (ESI+) Isotope Pattern Start->MS IR FTIR Spectroscopy Functional Groups Start->IR NMR_Result Structural Connectivity & Cyclopropyl Ring Strain NMR->NMR_Result MS_Result Exact Mass & Chlorine Isotope Ratio MS->MS_Result IR_Result N-H / C-Cl Vibrational Modes IR->IR_Result Validation Cross-Validated Characterization NMR_Result->Validation MS_Result->Validation IR_Result->Validation

Caption: Multi-modal spectroscopic workflow ensuring self-validating structural characterization.

References

  • National Institute of Standards and Technology (NIST). "1,2-Benzenediamine, 4-chloro-". NIST Chemistry WebBook, SRD 69.[Link]

  • Milstein, D., et al. "Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt". Journal of the American Chemical Society.[Link]

  • Lahti, P. M., et al. "Role of Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials". Chemistry of Materials.[Link]

  • Gilbert, E. C., et al. "Conformational Analysis of Hydroxyl by the Nuclear Magnetic Resonance Chemical Shift Method (Cyclopropyl amine rearrangement)". The Journal of Organic Chemistry.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N1-cyclopropylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-chloro-N1-cyclopropylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.